3-IndoleAceticAcid(Iaa)
Description
Significance of 3-Indoleacetic Acid as a Fundamental Phytohormone
3-Indoleacetic acid (IAA) is the most prevalent and well-studied naturally occurring plant hormone of the auxin class. wikipedia.org It functions as a critical signaling molecule, orchestrating a wide array of physiological and developmental processes in plants. wikipedia.orgbyjus.com Its fundamental role is underscored by its influence on cell division, elongation, and differentiation, which are the foundational processes for plant growth and morphogenesis. wikipedia.orgbyjus.comtaylorandfrancis.com
IAA's significance extends to numerous aspects of plant life, including:
Apical Dominance: IAA produced in the apical bud inhibits the growth of lateral buds, ensuring the main stem grows more strongly. byjus.com
Tropisms: It is responsible for directional growth responses to environmental stimuli such as light (phototropism) and gravity (gravitropism). byjus.comsavemyexams.com
Root Development: IAA is crucial for the initiation of both primary and lateral roots, which is essential for nutrient and water uptake. taylorandfrancis.comnih.gov
Vascular Tissue Differentiation: It regulates the formation of xylem and phloem, the tissues responsible for water and nutrient transport throughout the plant. byjus.comtaylorandfrancis.com
Fruit and Flower Development: IAA plays a role in the transition from vegetative growth to flowering and is involved in fruit development. researchgate.net
Gene Regulation and Stress Response: IAA is involved in regulating gene expression and contributes to a plant's ability to tolerate certain stresses. wikipedia.orgbyjus.com
The multifaceted effects of IAA highlight its central role in coordinating plant growth and development in response to both internal and external cues. wikipedia.org
Evolutionary Context of 3-Indoleacetic Acid Production Across Biological Kingdoms
The production of 3-Indoleacetic acid is not limited to the plant kingdom; it is a widespread phenomenon observed across various biological kingdoms, including bacteria, fungi, and algae. nih.govnih.govmdpi.com Phylogenetic evidence suggests that the biosynthetic pathways for IAA likely evolved independently in these different lineages, a concept known as convergent evolution. nih.gov This suggests that natural selection may have favored IAA as a common signaling molecule in diverse organisms and their interactions. nih.gov
In Bacteria: IAA production is common among bacteria that inhabit soil, water, and associate with plant and animal hosts. wikipedia.org Many plant-associated bacteria, including both beneficial (plant growth-promoting) and pathogenic species, can synthesize IAA. mdpi.comoup.comnih.gov In these interactions, bacterial IAA can modulate the host plant's development, for instance by promoting root growth to enhance nutrient acquisition or by causing disease symptoms like galls. oup.comscielo.br Bacteria utilize several tryptophan-dependent pathways to synthesize IAA, with the indole-3-pyruvate (IPyA) and indole-3-acetamide (B105759) (IAM) pathways being the most prevalent. mdpi.comnih.gov
In Fungi: Similar to bacteria, various fungi, including those that form symbiotic relationships with plants (mycorrhizae) and pathogenic fungi, can produce IAA. wikipedia.orgnih.gov Fungal-produced IAA can influence plant growth and development, for example, by inducing root branching to facilitate symbiotic interactions. wikipedia.org Fungi employ several tryptophan-dependent pathways for IAA synthesis, including the IPyA, IAM, and tryptamine (B22526) (TAM) pathways. nih.govmdpi.com Environmental factors such as pH and temperature can modulate IAA production in fungi. nih.gov
In Algae: The endogenous production of IAA in algae has been a subject of study and is considered a key evolutionary step. nih.govfrontiersin.org The presence of IAA has been detected in various macroalgae (e.g., brown and red algae) and microalgae. frontiersin.org The discovery of genes homologous to those in plant IAA biosynthesis pathways in some algae suggests they possess the genetic machinery for its synthesis. frontiersin.org For instance, homologs for tryptophan-dependent IAA synthesis have been identified in the marine haptophyte Emiliania huxleyi. frontiersin.org In some cases, IAA production in algae may be linked to symbiotic bacteria. frontiersin.org The presence of auxin signaling components in charophytes, the algal relatives of land plants, suggests that a primitive form of auxin response existed before plants colonized land. pnas.orgoup.com
The evolutionary conservation of IAA as a signaling molecule across such diverse life forms points to its fundamental importance in biological communication and regulation.
Overview of Current Academic Research Paradigms in 3-Indoleacetic Acid Biology
Current research on 3-Indoleacetic acid is multifaceted, exploring its roles beyond classical plant development and delving into its function as a signaling molecule in a broader ecological and biomedical context.
Key Research Areas:
Molecular Mechanisms of Auxin Signaling: A primary focus remains on elucidating the intricate details of the auxin signaling pathway. This includes understanding the roles of the TIR1/AFB auxin receptors, Aux/IAA transcriptional repressors, and ARF transcription factors that form the core of the nuclear auxin response. pnas.orgnwo.nl Research is ongoing to unravel the complexity arising from the large families of these proteins and how their interactions lead to specific developmental outcomes. oup.com
Evolution of Auxin Response: There is significant interest in understanding the evolutionary origins of the auxin signaling pathway. nih.govnwo.nl Phylogenomic studies are tracing the emergence of auxin response components, suggesting that while the core machinery is a land plant innovation, some precursor elements existed in their algal ancestors. nih.govelifesciences.org This research aims to reconstruct the stepwise evolution that led to the complex auxin response seen in higher plants. elifesciences.org
IAA in Microbe-Plant Interactions: A major paradigm is the investigation of IAA as a key molecule in the communication between plants and microorganisms. nih.govnih.gov This includes its role in beneficial symbioses, such as those with plant growth-promoting bacteria and mycorrhizal fungi, where microbial IAA can enhance plant growth. scielo.brnih.gov Conversely, research also examines how pathogenic microbes use IAA to manipulate host physiology and cause disease. uv.mx
IAA in Non-Plant Systems: A growing area of research is the role of IAA in mammals, including humans. biocrates.comrupahealth.com Produced by the gut microbiome from dietary tryptophan, IAA is now recognized as a metabolite that can influence host physiology. biocrates.com Current studies are exploring its role in activating the aryl hydrocarbon receptor (AhR) pathway, which is implicated in immune regulation, inflammation, and even the response to certain cancers. biocrates.comrupahealth.com This has opened up new avenues for investigating IAA as a potential biomarker and therapeutic target. biocrates.com
Biotechnological and Agricultural Applications: Research continues to explore the practical applications of IAA and synthetic auxins in agriculture and horticulture. This includes their use in promoting rooting, controlling fruit development, and improving crop yields. byjus.com Recent studies have also investigated the use of IAA-producing microbes as biofertilizers. nih.gov
Interactive Data Table: Major IAA Biosynthesis Pathways in Different Organisms
| Pathway Name | Key Intermediate(s) | Precursor | Predominantly Found In |
| Indole-3-pyruvic acid (IPyA) Pathway | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Tryptophan | Plants, Bacteria, Fungi wikipedia.orgoup.comnih.gov |
| Indole-3-acetamide (IAM) Pathway | Indole-3-acetamide | Tryptophan | Bacteria, Fungi oup.comnih.gov |
| Tryptamine (TAM) Pathway | Tryptamine, Indole-3-acetaldehyde | Tryptophan | Plants, Bacteria, Fungi nih.govmdpi.com |
| Indole-3-acetaldoxime/Indole-3-acetonitrile (B3204565) (IAOx/IAN) Pathway | Indole-3-acetaldoxime, Indole-3-acetonitrile | Tryptophan | Plants, Bacteria, Fungi wikipedia.orgnih.govmdpi.com |
| Tryptophan-Independent Pathway | Indole (B1671886), Anthranilic acid | Indole-3-glycerol phosphate (B84403) or Indole | Plants, Bacteria, Fungi wikipedia.orgnih.govredalyc.org |
Propriétés
Numéro CAS |
127-51-4 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Origine du produit |
United States |
Biosynthesis of 3 Indoleaceticacid
Tryptophan-Dependent Biosynthesis Pathways in Plants
The primary precursor for the bulk of IAA synthesis in plants is the amino acid L-tryptophan. researchgate.net Four major tryptophan-dependent pathways have been identified, each named after a key intermediate compound: the indole-3-pyruvic acid (IPA) pathway, the indole-3-acetamide (B105759) (IAM) pathway, the tryptamine (B22526) (TAM) pathway, and the indole-3-acetaldoxime (IAOx) pathway. nih.govpnas.orgoup.comresearchgate.net
The IPA pathway is now considered the main and most widespread route for IAA biosynthesis in plants. nih.govresearchgate.netjircas.go.jp This pathway involves a two-step conversion of tryptophan to IAA. jircas.go.jpresearchgate.net
Step 1: Tryptophan to Indole-3-Pyruvic Acid (IPA): The initial step is the conversion of L-tryptophan to IPA. This reaction is catalyzed by a family of aminotransferases known as TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) and its homologs, TARs (TRYPTOPHAN AMINOTRANSFERASE RELATED). jircas.go.jppnas.orgresearchgate.net
Step 2: Indole-3-Pyruvic Acid (IPA) to Indole-3-Acetic Acid (IAA): IPA is then converted to IAA. This step is catalyzed by the YUCCA (YUC) family of flavin monooxygenase-like enzymes. nih.govjircas.go.jppnas.org The YUC enzymes catalyze the oxidative decarboxylation of IPA to form IAA. bioone.org This step is considered the rate-limiting step in the IPA pathway. nih.gov
Genetic studies have demonstrated that mutations in both TAA/TAR and YUC genes lead to significant reductions in IAA levels and severe developmental defects, underscoring the critical role of this pathway. nih.govpnas.org
Table 1: Key Enzymes in the Indole-3-Pyruvic Acid (IPA) Pathway
| Step | Precursor | Product | Enzyme Family |
|---|---|---|---|
| 1 | L-Tryptophan | Indole-3-Pyruvic Acid (IPA) | TAA/TAR Aminotransferases |
The IAM pathway involves the conversion of tryptophan to IAA via an indole-3-acetamide intermediate. nih.govoup.com This pathway was first identified in plant-pathogenic bacteria, such as Agrobacterium tumefaciens, which utilize it to induce tumor formation in host plants. pnas.orgnih.gov
Step 1: Tryptophan to Indole-3-Acetamide (IAM): Tryptophan is converted to IAM by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. nih.govoup.com
Step 2: Indole-3-Acetamide (IAM) to Indole-3-Acetic Acid (IAA): IAM is subsequently hydrolyzed to IAA by an IAM hydrolase, encoded by the iaaH gene. nih.govoup.com
While this pathway is well-established in bacteria, its significance as a primary native pathway in plants has been a subject of debate. However, evidence suggests that plants possess the necessary enzymes to convert IAM to IAA, and this pathway may be functional under specific conditions or in certain plant species. nih.gov
In the TAM pathway, tryptophan is first decarboxylated to form tryptamine, which is then converted to IAA. nih.govoup.com
Step 1: Tryptophan to Tryptamine (TAM): Tryptophan is converted to tryptamine by the enzyme tryptophan decarboxylase (TDC). youtube.comnih.gov
Step 2: Tryptamine to N-hydroxytryptamine: The YUCCA enzymes can catalyze the N-oxygenation of tryptamine to N-hydroxytryptamine. researchgate.nettandfonline.com
Step 3: N-hydroxytryptamine to Indole-3-acetaldehyde (IAAld): The subsequent steps to convert N-hydroxytryptamine to indole-3-acetaldehyde are not fully elucidated.
Step 4: Indole-3-acetaldehyde (IAAld) to Indole-3-Acetic Acid (IAA): IAAld is then oxidized to IAA by an aldehyde oxidase. nih.gov
The IAOx pathway is primarily found in the Brassicaceae family, including the model plant Arabidopsis thaliana. jircas.go.jpnih.gov This pathway represents a branch point in metabolism, leading to the synthesis of IAA as well as other indole-containing compounds like glucosinolates and the phytoalexin camalexin. cabidigitallibrary.org
Step 1: Tryptophan to Indole-3-Acetaldoxime (IAOx): Tryptophan is converted to IAOx by cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3 in Arabidopsis. tandfonline.comnih.gov
Step 2: Indole-3-Acetaldoxime (IAOx) to Indole-3-Acetamide (IAM) and Indole-3-Acetonitrile (B3204565) (IAN): IAOx can be converted to both IAM and IAN. nih.govsemanticscholar.org
Step 3: Conversion to Indole-3-Acetic Acid (IAA): IAM is then converted to IAA as in the IAM pathway. IAN can be converted to IAA by nitrilase enzymes. nih.gov
Biochemical evidence has shown that labeled IAOx can be efficiently incorporated into both IAM, IAN, and ultimately IAA in Arabidopsis. nih.gov The absence of CYP79B orthologs in plants like rice and maize suggests this pathway is not universal. nih.gov
Table 2: Overview of Tryptophan-Dependent IAA Biosynthesis Pathways
| Pathway | Key Intermediate | Key Enzymes/Gene Families |
|---|---|---|
| Indole-3-Pyruvic Acid (IPA) | Indole-3-Pyruvic Acid | TAA/TAR, YUCCA |
| Indole-3-Acetamide (IAM) | Indole-3-Acetamide | Tryptophan-2-monooxygenase, IAM hydrolase |
| Tryptamine (TAM) | Tryptamine | Tryptophan decarboxylase, YUCCA, Aldehyde oxidase |
The biosynthesis of IAA is tightly regulated at multiple levels to ensure that appropriate concentrations of the hormone are present at the right time and place. This regulation occurs through transcriptional control of the biosynthetic genes and through feedback mechanisms.
The expression of TAA/TAR and YUC genes is spatially and temporally controlled, contributing to the establishment of local auxin gradients that are critical for various developmental processes. researchgate.netbioone.org For instance, the specific expression patterns of these genes are crucial for embryogenesis, root development, and vascular patterning. bioone.org
Feedback regulation also plays a role. For example, the final product, IAA, can influence the expression of the genes involved in its own synthesis. Additionally, intermediates in the pathways can be shunted into other metabolic routes, providing another layer of control.
Tryptophan-Independent Biosynthesis Pathways in Plants
For a long time, the existence of a tryptophan-independent pathway for IAA biosynthesis has been hypothesized based on labeling studies and the analysis of tryptophan auxotrophic mutants. pnas.orgnih.gov These studies showed that in some cases, labeled precursors were more efficiently incorporated into IAA than into tryptophan, suggesting a route that bypasses tryptophan as a free intermediate. nih.gov
While the molecular components of this pathway have remained elusive for a long time, recent research has provided more insight. pnas.orgcas.cn It has been proposed that a precursor to tryptophan, such as indole-3-glycerol phosphate (B84403) or indole (B1671886), could be diverted to produce IAA. oup.comcas.cn
One key enzyme that has been implicated is indole synthase (INS), a cytosolic enzyme that can produce indole. pnas.orgcas.cn Studies on Arabidopsis mutants have suggested that INS-mediated indole production could be a starting point for tryptophan-independent IAA synthesis, which appears to be particularly important during early embryogenesis for establishing the apical-basal pattern. pnas.orgcas.cn
Table 3: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 3-Indoleacetic Acid | IAA |
| Indole-3-Pyruvic Acid | IPA |
| Indole-3-Acetamide | IAM |
| Tryptamine | TAM |
| Indole-3-Acetaldoxime | IAOx |
| L-Tryptophan | Trp |
| Indole-3-acetaldehyde | IAAld |
| Indole-3-glycerol phosphate | IGP |
Proposed Mechanisms and Elucidation Challenges
The biosynthesis of IAA in microorganisms is a complex process involving several redundant pathways, which presents a significant challenge to its complete elucidation. nih.govnih.gov The existence of multiple pathways within a single organism, with some pathways potentially interacting, complicates the identification of the primary route of IAA synthesis. researchgate.net Furthermore, the instability of some key intermediates, such as indole-3-pyruvic acid (IPA) and indole-3-acetaldehyde (IAAld), makes their detection and quantification difficult. nih.gov These intermediates can spontaneously convert to more stable compounds like indole-3-lactic acid (ILA) and indole-3-ethanol (TOL), respectively, which are often used as proxies for their presence. nih.gov
Another challenge lies in the genetic and enzymatic characterization of these pathways. While key genes for some pathways, like the Indole-3-Acetamide (IAM) pathway, are well-defined, the enzymes and corresponding genes for other pathways are less understood. oup.combohrium.com For instance, the microbial enzyme responsible for the conversion of tryptophan to indole-3-acetaldoxime (IAOx) in the Indole-3-Acetonitrile (IAN) pathway has not yet been definitively identified. nih.govresearchgate.net The broad substrate specificity of some enzymes, such as aminotransferases, can also obscure their precise role in a specific IAA biosynthesis pathway. researchgate.net
Microbial Biosynthesis Pathways of 3-Indoleacetic Acid
Microorganisms utilize at least five distinct tryptophan-dependent pathways to synthesize IAA. These pathways are named after their primary intermediate compound. nih.govredalyc.orgresearchgate.net
Indole-3-Acetamide (IAM) Pathway in Microorganisms
The Indole-3-Acetamide (IAM) pathway is one of the most well-characterized IAA biosynthesis routes in bacteria. nih.govoup.com This two-step pathway involves the conversion of tryptophan to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. oup.comresearchgate.net Subsequently, IAM is hydrolyzed to IAA and ammonia (B1221849) by an IAM hydrolase, encoded by the iaaH gene. oup.comresearchgate.net
This pathway has been extensively studied in phytopathogenic bacteria such as Agrobacterium tumefaciens and Pseudomonas savastanoi, where the overproduction of IAA contributes to plant disease symptoms like tumor formation. nih.govoup.com The IAM pathway has also been identified in various other bacteria, including Pseudomonas syringae, Pantoea agglomerans, Rhizobium, and Bradyrhizobium. oup.com Additionally, this pathway is found in some fungi, actinomycetes, and cyanobacteria. nih.gov For example, it is the major pathway for IAA biosynthesis in the anthracnose fungi Colletotrichum gloeosporioides, C. acutatum, and C. fructicola. nih.gov
| Key Enzyme | Gene | Reaction |
| Tryptophan-2-monooxygenase | iaaM | Tryptophan → Indole-3-acetamide (IAM) |
| Indole-3-acetamide hydrolase | iaaH | Indole-3-acetamide (IAM) → 3-Indoleacetic acid (IAA) |
Indole-3-Pyruvic Acid (IPA) Pathway in Microorganisms
The Indole-3-Pyruvic Acid (IPA) pathway is considered a major route for IAA biosynthesis in both plants and a wide range of bacteria and fungi. nih.govnih.gov This pathway begins with the transamination of tryptophan to indole-3-pyruvic acid (IPA) by a tryptophan aminotransferase. researchgate.netjircas.go.jp IPA is then decarboxylated to form indole-3-acetaldehyde (IAAld) by the enzyme indole-3-pyruvate decarboxylase (IPDC), which is often the rate-limiting step. oup.comnih.gov Finally, IAAld is oxidized to IAA by an aldehyde dehydrogenase. nih.govresearchgate.net
The IPA pathway is widely distributed among plant-associated bacteria, including beneficial species like Azospirillum, Enterobacter, Rhizobium, and Bradyrhizobium. mdpi.comoup.com Disruption of the IPDC gene in bacteria such as Azospirillum brasilense and Bacillus thuringiensis leads to a significant reduction in IAA production, highlighting the importance of this pathway. nih.gov This pathway has also been identified in various fungi, including ectomycorrhizal fungi and the model organism Neurospora crassa. nih.govnih.govsemanticscholar.org
| Key Enzyme | Gene | Reaction |
| Tryptophan aminotransferase | tam | Tryptophan → Indole-3-pyruvic acid (IPA) |
| Indole-3-pyruvate decarboxylase | ipdC | Indole-3-pyruvic acid (IPA) → Indole-3-acetaldehyde (IAAld) |
| Aldehyde dehydrogenase | iad | Indole-3-acetaldehyde (IAAld) → 3-Indoleacetic acid (IAA) |
Tryptamine (TAM) Pathway in Microorganisms
The Tryptamine (TAM) pathway is another route for IAA synthesis found in both plants and microorganisms. nih.gov In this pathway, tryptophan is first decarboxylated to tryptamine (TAM) by a tryptophan decarboxylase. nih.govyoutube.comnih.gov Tryptamine is then converted to indole-3-acetaldehyde (IAAld) by an amine oxidase. nih.govnih.gov The final step, the oxidation of IAAld to IAA, is carried out by an aldehyde dehydrogenase, an enzyme also involved in the IPA pathway. nih.gov
The TAM pathway has been reported in bacteria such as Bacillus cereus. nih.govnih.gov However, the key enzyme, amine oxidase, responsible for converting tryptamine to IAAld, has been rarely reported in microorganisms, making this pathway less understood compared to the IAM and IPA pathways. nih.gov It is often suggested that the TAM pathway may coexist with other IAA biosynthesis pathways within a single microorganism. nih.gov
| Key Enzyme | Reaction |
| Tryptophan decarboxylase | Tryptophan → Tryptamine (TAM) |
| Amine oxidase | Tryptamine (TAM) → Indole-3-acetaldehyde (IAAld) |
| Aldehyde dehydrogenase | Indole-3-acetaldehyde (IAAld) → 3-Indoleacetic acid (IAA) |
Indole-3-Acetonitrile (IAN) Pathway in Microorganisms
The Indole-3-Acetonitrile (IAN) pathway is more extensively studied in plants, but its existence has also been reported in some microorganisms. nih.gov The pathway in plants involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx), which is then converted to indole-3-acetonitrile (IAN). nih.govresearchgate.net IAN is subsequently hydrolyzed to IAA by a nitrilase. nih.govresearchgate.net In some cases, the conversion of IAN to IAA can be a two-step process involving a nitrile hydratase and an amidase. mdpi.comresearchgate.net
In microorganisms, research on the IAN pathway is still limited. nih.gov The presence of this pathway has been suggested in bacteria like Bacillus amyloliquefaciens and Arthrobacter pascens, as well as in the fungi Xylaria sp. and Leptosphaeria maculans, based on the identification of key enzymes like nitrilase and nitrile hydratase. nih.gov However, the initial enzymatic steps from tryptophan to IAN in microorganisms are not yet fully elucidated. nih.gov
| Key Enzyme | Reaction |
| Nitrilase | Indole-3-acetonitrile (IAN) → 3-Indoleacetic acid (IAA) |
| Nitrile hydratase / Amidase | Indole-3-acetonitrile (IAN) → Indole-3-acetamide (IAM) → 3-Indoleacetic acid (IAA) |
| Key Enzyme | Reaction |
| Tryptophan side-chain oxidase | Tryptophan → Indole-3-acetaldehyde (IAAld) |
| Indole-3-acetaldehyde dehydrogenase | Indole-3-acetaldehyde (IAAld) → 3-Indoleacetic acid (IAA) |
Interplay and Redundancy of Microbial 3-IndoleAceticAcid Biosynthesis Pathways
The biosynthesis of 3-Indoleacetic acid (IAA) in microorganisms is not a monolithic process confined to a single metabolic route. Instead, it is characterized by a remarkable degree of complexity, involving multiple distinct pathways that often coexist within a single microbial species. nih.govoup.com This multiplicity leads to a sophisticated network of interplay and redundancy, ensuring the production of this crucial signaling molecule under diverse environmental conditions and during complex interactions with host plants. nih.gov
The existence of redundant IAA biosynthetic pathways is a widespread phenomenon among plant-associated bacteria. oup.combohrium.com Evidence for this redundancy often comes from genetic knockout studies. When a gene encoding a key enzyme for one specific pathway is inactivated, IAA production is typically reduced but not entirely eliminated, indicating that alternative pathways are active and compensating for the loss. nih.gov
Microorganisms have evolved to utilize several tryptophan-dependent pathways for IAA synthesis, principally:
The indole-3-acetamide (IAM) pathway
The indole-3-pyruvic acid (IPA) pathway
The tryptamine (TAM) pathway
The indole-3-acetonitrile (IAN) pathway
The tryptophan side-chain oxidase (TSO) pathway nih.govresearchgate.net
Genomic and metabolic analyses have revealed that it is common for a single bacterium or fungus to possess the genetic machinery for more than one of these pathways. nih.govnih.gov A large-scale genomic analysis found that approximately 45.3% of studied bacterial genomes displayed multiple coexisting pathways, with some genomes containing up to three distinct, intact routes for IAA synthesis. nih.gov This intricate arrangement forms a closely linked, redundant biosynthetic network. nih.gov
The interplay between these pathways can occur through shared precursors, common intermediates, and enzymes with broad substrate specificity. nih.gov For instance, the intermediate indole-3-acetaldehyde (IAAld) is a key component in the IPA and TAM pathways, linking their metabolic flows. nih.govresearchgate.net
The presence of multiple, differentially regulated pathways allows microbes to fine-tune IAA synthesis in response to various environmental cues, such as nutrient availability (e.g., carbon limitation), pH stress, and signals from host plants. oup.comnih.gov This metabolic flexibility is crucial for the diverse roles IAA plays, from a virulence factor in pathogenic interactions to a beneficial signal in symbiotic relationships. nih.govnih.gov
Research Findings on Coexisting IAA Pathways
Detailed research has identified multiple IAA pathways in various microbial species, highlighting the prevalence of this redundant and interconnected system.
In the bacterium Azospirillum brasilense, a well-studied plant growth-promoting rhizobacterium (PGPR), evidence suggests the operation of the IPA, IAM, and IAN pathways. researchgate.net
The fungus Metarhizium robertsii has been shown to possess both the TAM and IAM pathways. nih.gov
Studies on Leptosphaeria maculans and Bacillus amyloliquefaciens have identified the coexistence of the IPA and IAN pathways. nih.gov
In some cases, three distinct pathways have been found in a single species. For example, analyses of Rhodanobacter fluvialis suggest the presence of the IPA, TAM, and IAM pathways, with the IPA route being the primary contributor to IAA biosynthesis. nih.gov
The following interactive table summarizes examples of microorganisms that possess multiple identified or speculated IAA biosynthetic pathways.
Table 1: Examples of Microorganisms with Multiple 3-Indoleacetic acid Biosynthesis Pathways
| Species | IAM Pathway | IPA Pathway | TAM Pathway | IAN Pathway | TSO Pathway |
|---|---|---|---|---|---|
| Azospirillum brasilense | ✓ | ✓ | ✓ | ||
| Metarhizium robertsii | ✓ | ✓ | |||
| Leptosphaeria maculans | ✓ | ✓ | |||
| Bacillus amyloliquefaciens | ✓ | ✓ | |||
| Rhodanobacter fluvialis | ✓ | ✓ | ✓ | ||
| Pseudomonas sp. UW4 | ✓ | ✓ |
This redundancy underscores a sophisticated evolutionary strategy. By maintaining a network of IAA synthesis routes, microorganisms ensure a continuous and regulated supply of this vital molecule, which is essential for mediating their intricate relationships with plants and responding effectively to their environment. nih.gov
Transport Mechanisms of 3 Indoleaceticacid
Principles of Polar 3-Indoleacetic Acid Transport
The directional movement of 3-Indoleacetic acid (IAA) through plant tissues, known as polar auxin transport, is a fundamental process that governs numerous aspects of plant growth and development. wikipedia.org This transport is characterized by its asymmetry and directionality, occurring in a cell-to-cell manner. wikipedia.orgnih.gov The underlying mechanism of this polar transport is explained by the chemiosmotic model, first proposed in the 1970s. wikipedia.orgnih.gov
According to the chemiosmotic hypothesis, the driving force for polar auxin transport is the pH gradient between the relatively acidic apoplast (cell wall space, pH ~5.5) and the more neutral cytoplasm (pH ~7). nih.govnih.gov In the acidic environment of the apoplast, a fraction of IAA, a weak acid, exists in its protonated, uncharged form (IAAH). nih.gov This lipophilic form can passively diffuse across the plasma membrane into the cell. researchgate.net
Once inside the higher pH of the cytoplasm, IAAH dissociates into its anionic form (IAA⁻) and a proton. nih.gov The plasma membrane is generally impermeable to anions, effectively trapping IAA⁻ within the cell. nih.gov The exit of IAA⁻ from the cell is therefore dependent on the activity of specific carrier proteins, known as auxin efflux carriers. wikipedia.orgnih.gov The polar localization of these efflux carriers to specific faces of the cell determines the direction of auxin flow. nih.govnih.gov For instance, if the efflux carriers are concentrated at the basal end of a cell, auxin will predominantly exit from that end and enter the apical end of the adjacent cell, resulting in a net downward (basipetal) flow. This cell-to-cell transport is an active process, requiring energy. biologydiscussion.com
3-Indoleacetic Acid Influx Carrier Systems
The uptake of 3-Indoleacetic acid (IAA) into plant cells is facilitated by specific influx carrier proteins, which play a critical role in regulating intracellular auxin levels and establishing auxin gradients.
The primary family of auxin influx carriers in plants is the AUXIN1/LIKE-AUX1 (AUX1/LAX) family of proteins. frontiersin.orgfrontiersin.org These are multi-span transmembrane proteins that share similarities with amino acid permeases. frontiersin.orgresearchgate.net In Arabidopsis thaliana, this family consists of four members: AUX1, LAX1, LAX2, and LAX3. nih.gov Genetic and biochemical studies have confirmed that all four members of the AUX/LAX family are functional auxin influx carriers. nih.gov
These proteins are integral to numerous developmental processes that are dependent on auxin distribution. For example, AUX1 is crucial for root gravitropism, while LAX2 is involved in the development of vascular tissues in cotyledons. frontiersin.org Both AUX1 and LAX3 play roles in lateral root development and the formation of the apical hook. frontiersin.orgbiologists.com Furthermore, AUX1, LAX1, and LAX2 are redundantly involved in regulating the arrangement of leaves (phyllotaxy). frontiersin.org
| Protein | Primary Developmental Roles |
|---|---|
| AUX1 | Root gravitropism, lateral root development, apical hook formation, phyllotaxy, embryo development. frontiersin.orgbiologists.comnih.gov |
| LAX1 | Phyllotaxy, embryo development. frontiersin.orgnih.gov |
| LAX2 | Vascular development in cotyledons, phyllotaxy, embryo development. frontiersin.orgnih.gov |
| LAX3 | Lateral root development, apical hook formation. frontiersin.orgbiologists.com |
The AUX1/LAX proteins are characterized as high-affinity transporters for the primary auxin, 3-Indoleacetic acid (IAA). nih.gov Structural and biophysical studies on LAX3 have shown that it facilitates high-affinity transport of IAA. researchgate.net These studies also revealed that synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid, and auxin transport inhibitors can act as competitive substrates. researchgate.net
The functional regulation of AUX1/LAX carriers is largely achieved through their distinct spatial and temporal expression patterns. researchgate.net Although the members of this family are highly homologous, they have undergone subfunctionalization, meaning they perform distinct roles in plant development due to their differential expression in various tissues and at different developmental stages. biologists.comresearchgate.net For instance, while AUX1 is expressed in tissues involved in the gravitropic response of the root, LAX3 is expressed in cortical and epidermal cells overlying lateral root primordia, facilitating their emergence. frontiersin.org Despite their functional conservation as auxin transporters, the regulatory sequences of the AUX/LAX genes have evolved to drive expression in specific cell types, thereby controlling distinct auxin-dependent developmental processes. nih.govresearchgate.net Transgenic studies have shown that the correct targeting of LAX proteins to the plasma membrane in certain cells can be dependent on sequences within the N-terminal half of the AUX1 protein, highlighting a complex regulatory mechanism. nih.gov
3-Indoleacetic Acid Efflux Carrier Systems
The directional, cell-to-cell transport of 3-Indoleacetic acid (IAA) is primarily controlled by the polar-localized efflux carriers, which actively pump auxin out of the cell. Two major protein families are involved in this crucial process: the PIN-FORMED (PIN) proteins and the ATP-Binding Cassette B (ABCB) transporters.
The PIN-FORMED (PIN) proteins are a plant-specific family of secondary active transporters that are central to establishing the directionality of auxin flow. nih.govwikipedia.org Their name originates from the "pin-formed" inflorescence phenotype observed in the pin1 mutant of Arabidopsis, which is unable to form floral organs due to defects in auxin transport. wikipedia.org
PIN proteins are asymmetrically localized on the plasma membrane of cells, and this polar localization dictates the direction of intercellular auxin movement. nih.govnih.gov For example, in the vascular tissues of the stem, PIN1 is located on the basal side of the cells, facilitating the downward (basipetal) transport of auxin from the shoot apex. In Arabidopsis, the PIN family is comprised of eight members, which can be categorized into "long" and "short" PINs based on the length of their central hydrophilic loop. nih.gov The long PINs (PIN1, PIN2, PIN3, PIN4, and PIN7) are primarily located at the plasma membrane and are the main drivers of polar auxin transport. wikipedia.org The short PINs (PIN5 and PIN8) are localized to the endoplasmic reticulum, where they are thought to regulate intracellular auxin homeostasis. wikipedia.orgnih.gov
The transport mechanism of PIN proteins is believed to be a facilitated process, driven by the electrochemical gradient across the plasma membrane. oup.com Recent structural studies have revealed that PINs likely function as homodimers and utilize an elevator-type mechanism to transport auxin anions out of the cell. oup.com The activity of PIN proteins is regulated at multiple levels, including transcription, protein trafficking, and phosphorylation by kinases such as PINOID (PID). nih.govwikipedia.org
| Protein | Subcellular Localization | Primary Function |
|---|---|---|
| PIN1 | Plasma Membrane (Basal) | Long-distance polar auxin transport, organ formation. nih.gov |
| PIN2 | Plasma Membrane (Apical in epidermis, Basal in cortex) | Root gravitropism. nih.gov |
| PIN3 | Plasma Membrane (Lateral) | Phototropism and gravitropism. nih.gov |
| PIN4 | Plasma Membrane (Basal) | Establishment of auxin gradients in the root tip. nih.gov |
| PIN7 | Plasma Membrane (Basal) | Embryonic development and root gravitropism. nih.gov |
| PIN5, PIN8 | Endoplasmic Reticulum | Intracellular auxin homeostasis. wikipedia.orgnih.gov |
The B subfamily of ATP-Binding Cassette (ABCB) transporters, also known as P-glycoproteins (PGPs), represents another major class of auxin efflux carriers. oup.com Unlike PIN proteins, which are secondary transporters, ABCBs are primary active transporters that utilize the energy from ATP hydrolysis to pump auxin across the plasma membrane. oup.com This allows them to transport auxin against a concentration gradient. oup.com
There is evidence for both independent and coordinated function of PIN and ABCB proteins. nih.gov Some studies suggest a physical interaction between certain PIN and ABCB proteins, leading to a synergistic increase in auxin efflux. wikipedia.org The activity of ABCB transporters is regulated by various factors, including interaction with other proteins, such as the immunophilin-like protein TWISTED DWARF1 (TWD1). nih.gov
| Protein | Transport Direction | Primary Function |
|---|---|---|
| ABCB1 | Efflux | Long-distance auxin transport, root development. nih.gov |
| ABCB4 | Efflux/Influx | Root hair development, shootward auxin transport. frontiersin.org |
| ABCB19 | Efflux | Long-distance auxin transport, shoot development. nih.gov |
| ABCB21 | Conditional Efflux/Influx | Regulation of auxin levels in cotyledons and leaves. frontiersin.org |
Cellular Trafficking and Subcellular Localization Dynamics of Efflux Carriers
The asymmetric distribution of PIN auxin efflux carriers at the plasma membrane (PM) is a key determinant of directional auxin transport. frontiersin.orgnih.gov This polar localization is not static but is maintained by a dynamic process of constitutive cycling between the PM and endosomal compartments. researcher.life This intricate trafficking allows for the rapid relocalization of PIN proteins in response to developmental and environmental signals, thereby redirecting auxin flow.
The trafficking of PIN proteins involves several key steps. Newly synthesized PINs are delivered to the PM via the secretory pathway, passing through the endoplasmic reticulum and Golgi apparatus. biologists.com At the plasma membrane, PIN proteins are not uniformly distributed but are often organized into clusters. wikipedia.org These clusters are thought to play a role in signal transduction and in maintaining the polarity of the transporters by reducing their lateral diffusion within the membrane. wikipedia.org
Internalization of PIN proteins from the plasma membrane occurs predominantly through clathrin-mediated endocytosis. nih.govfrontiersin.org Following endocytosis, PIN-containing vesicles are transported to the trans-Golgi network/early endosome (TGN/EE), which acts as a central sorting hub for intracellular trafficking. researchgate.net From the TGN/EE, PIN proteins can be targeted for recycling back to the plasma membrane to maintain their polar localization or can be directed to the lytic vacuole for degradation, a process that allows for the downregulation of auxin transport. nih.govnih.gov
The dynamic relocalization of PIN proteins is perhaps most evident in response to environmental cues such as gravity. For instance, in root columella cells, PIN3 proteins can rapidly shift their subcellular localization to the lower side of the cell upon a change in the gravity vector, leading to a redirection of auxin flow and the initiation of the gravitropic response. frontiersin.org Similarly, light can influence the intracellular distribution of PIN2, highlighting the role of environmental signals in modulating auxin transport machinery. semanticscholar.org
Regulatory Mechanisms of 3-Indoleacetic Acid Transport Activity
The transport of IAA is not solely dependent on the presence of efflux carriers at the plasma membrane but is also intricately regulated by a variety of mechanisms that modulate the activity and trafficking of these transporters. These regulatory layers include pharmacological modulation, the formation of protein complexes, post-translational modifications, and the control of vesicle-mediated transport and recycling processes.
A range of synthetic and natural compounds can modulate auxin transport, and these have been instrumental in dissecting the mechanisms of IAA movement. These pharmacological agents can be broadly categorized as auxin transport inhibitors.
Certain auxin transport inhibitors, such as 2,3,5-triiodobenzoic acid (TIBA) and 2-(p-chlorophenoxy)-2-methylpropionic acid (PBA), have been shown to interfere with the subcellular trafficking of PIN proteins. pnas.orgnih.gov These compounds can disrupt actin dynamics, which in turn impairs vesicle motility and the constitutive cycling of PIN carriers. pnas.org N-1-naphthylphthalamic acid (NPA) is another widely used inhibitor that has been shown to directly inhibit the auxin efflux activity of PIN proteins. nih.govoup.com NPA is thought to compete with endogenous flavonols, such as quercetin and kaempferol, for binding to regulatory sites on the auxin efflux machinery. nih.gov The table below summarizes the effects of some key pharmacological modulators on auxin transport.
| Pharmacological Modulator | Primary Mode of Action | Effect on Efflux Carrier Trafficking |
| N-1-naphthylphthalamic acid (NPA) | Inhibits auxin efflux. | Stabilizes PIN dimers, affecting their activity. nih.gov |
| 2,3,5-triiodobenzoic acid (TIBA) | Inhibits polar auxin transport. | Interferes with vesicle motility and actin dynamics. pnas.orgnih.gov |
| 2-(p-chlorophenoxy)-2-methylpropionic acid (PBA) | Inhibits auxin efflux. | Disrupts the intracellular cycling of PIN proteins. pnas.orgnih.gov |
| 1-Naphthoxyacetic acid (1-NOA) | Preferentially inhibits auxin influx. | Does not directly block polar auxin transport but disrupts processes requiring rapid auxin redistribution. nih.gov |
| Flavonols (e.g., Quercetin, Kaempferol) | Endogenous regulators of auxin transport. | Compete with NPA for binding sites and can stabilize PIN protein complexes. nih.gov |
The activity and localization of PIN efflux carriers are regulated by their interaction with other proteins and by a variety of post-translational modifications. PIN proteins can form homodimers and may also interact with members of the ATP-binding cassette B (ABCB) family of transporters, such as ABCB19. nih.gov This interaction can lead to a synergistic increase in auxin efflux and can stabilize PIN proteins within specific microdomains of the plasma membrane. nih.gov
Phosphorylation is a key post-translational modification that regulates PIN protein polarity and activity. nih.gov Several kinases from the AGC family, including PINOID (PID), WAG1, and WAG2, as well as D6 PROTEIN KINASE (D6PK), phosphorylate serine residues in the central hydrophilic loop of PIN proteins. biologists.comwikipedia.orgfrontiersin.org This phosphorylation can switch the localization of PIN proteins from a basal to an apical position in the cell, thereby altering the direction of auxin flow. nih.gov Conversely, dephosphorylation, mediated by phosphatases such as Protein Phosphatase 2A (PP2A), can reverse this process. nih.gov
Ubiquitination is another critical post-translational modification that marks PIN proteins for degradation. nih.gov This process involves the attachment of ubiquitin molecules to the transporter, targeting it for transport to the lytic vacuole. This provides a mechanism for downregulating auxin transport by reducing the number of active carriers at the plasma membrane. nih.gov The table below details some of the key proteins involved in these regulatory processes.
| Regulatory Protein/Modification | Type | Function in IAA Transport Regulation |
| PINOID (PID), WAG1, WAG2 Kinases | AGC family kinases | Phosphorylate PIN proteins, promoting apical localization. wikipedia.org |
| D6 PROTEIN KINASE (D6PK) | AGC family kinase | Phosphorylates and activates PIN-mediated auxin transport. nih.gov |
| Protein Phosphatase 2A (PP2A) | Phosphatase | Dephosphorylates PIN proteins, antagonizing the action of PID kinase. nih.gov |
| ABCB19 | ABC transporter | Interacts with PIN proteins to enhance and stabilize auxin efflux. nih.gov |
| Ubiquitination | Post-translational modification | Targets PIN proteins for vacuolar degradation. nih.gov |
The subcellular localization of PIN efflux carriers is dynamically maintained through a complex network of vesicle-mediated transport pathways, including endocytosis, recycling, and degradation. These processes are fundamental to the regulation of auxin transport activity by controlling the abundance and polarity of PIN proteins at the plasma membrane.
Endocytosis, primarily clathrin-mediated, is the process by which PIN proteins are internalized from the plasma membrane into the cell. nih.govfrontiersin.org Once internalized, the vesicles containing PIN proteins are directed to the trans-Golgi network/early endosome (TGN/EE), which serves as a critical sorting station. researchgate.net
From the TGN/EE, PIN proteins can be recycled back to the plasma membrane. A key regulator of this recycling pathway is the ARF guanine-nucleotide exchange factor (ARF-GEF) GNOM. nih.gov GNOM is essential for the polar recycling of PIN proteins to the basal domain of the cell. nih.gov Disruption of GNOM function leads to defects in embryonic polarity and mislocalization of PIN proteins. nih.gov
Alternatively, PIN proteins can be sorted from the endosomal pathway to the multivesicular body (MVB) and subsequently delivered to the lytic vacuole for degradation. nih.govnih.gov This degradative pathway is crucial for the turnover of PIN proteins and for adjusting the levels of auxin transport in response to developmental and environmental signals. The retromer complex, including components like SORTING NEXIN 1 (SNX1) and VACUOLAR PROTEIN SORTING 29 (VPS29), plays a role in retrieving PIN proteins from the late endosome/pre-vacuolar compartment, thereby preventing their degradation and promoting their recycling. nih.gov The table below outlines key components of these vesicle trafficking pathways.
| Trafficking Pathway | Key Protein/Complex | Role in PIN Protein Trafficking |
| Endocytosis | Clathrin | Mediates the internalization of PIN proteins from the plasma membrane. nih.gov |
| Recycling | GNOM (ARF-GEF) | Regulates the polar recycling of PIN proteins to the basal plasma membrane. nih.gov |
| Degradation | Retromer Complex (e.g., SNX1, VPS29) | Retrieves PIN proteins from the degradative pathway, promoting their recycling. nih.gov |
| Degradation | Ubiquitin-Proteasome System | Involved in the ubiquitination of PIN proteins, targeting them for degradation. nih.gov |
3 Indoleaceticacid Signaling and Perception
Nuclear Auxin Signaling Pathway
Following perception, the auxin signal is transduced through a short and elegant nuclear pathway that leads to the degradation of transcriptional repressors and the subsequent activation or repression of auxin-responsive genes.
The Aux/IAA proteins are a large family of short-lived nuclear proteins that function as key transcriptional repressors in the auxin signaling pathway. cell.comescholarship.orgnih.govnih.gov In Arabidopsis, there are 29 Aux/IAA genes. cell.comescholarship.orgnih.gov These proteins generally contain four conserved domains. nih.gov At low auxin concentrations, Aux/IAA proteins bind to and inhibit the activity of Auxin Response Factor (ARF) transcription factors. mdpi.comfrontiersin.orgyoutube.com This repression is often mediated by the recruitment of co-repressor proteins like TOPLESS (TPL). mdpi.comfrontiersin.org
Auxin Response Factors (ARFs) are a family of transcription factors that play a pivotal role in regulating auxin-mediated gene expression. mdpi.comfrontiersin.org They achieve this by binding to specific DNA sequences called auxin response elements (AuxREs) located in the promoter regions of auxin-responsive genes. mdpi.comfrontiersin.org ARFs can either activate or repress gene transcription. frontiersin.org In the absence of auxin, the repressive Aux/IAA proteins dimerize with ARFs, preventing them from regulating their target genes. mdpi.comnih.gov The release of ARFs from this inhibition is a key step in initiating the auxin response. youtube.com
Regulation of Aux/IAA Protein Stability
The stability of Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins is a critical control point in the canonical auxin signaling pathway, ensuring that transcriptional responses are tightly regulated by the presence of 3-Indoleacetic acid (IAA). These proteins are inherently short-lived nuclear proteins, and their rapid turnover is essential for normal auxin response. whiterose.ac.uk The primary mechanism governing their stability is the ubiquitin-proteasome system.
A highly conserved region in canonical Aux/IAA proteins, known as domain II, contains a degron motif with the core sequence "GWPPV". frontiersin.orgnih.gov This domain acts as a transferable protein degradation signal. whiterose.ac.uk In the presence of IAA, this degron motif facilitates the interaction between the Aux/IAA protein and the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. nih.govchinbullbotany.com The TIR1/AFB proteins are substrate-recognition components of an SCF (SKP1-CULLIN1-F-BOX) E3 ubiquitin ligase complex. whiterose.ac.uknih.gov
The binding of IAA to the TIR1/AFB receptor acts as a molecular glue, stabilizing the interaction between the receptor and the Aux/IAA protein. whiterose.ac.uknih.gov This enhanced interaction allows the SCFTIR1/AFB complex to polyubiquitinate the Aux/IAA protein. nih.gov Ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome. whiterose.ac.uknih.gov This degradation is rapid and irreversible, effectively removing the repressor and allowing for a swift transcriptional response. pnas.org Mutations within the core of domain II, which prevent this interaction, lead to increased protein stability and result in dominant auxin-resistant phenotypes. whiterose.ac.uk
Beyond the primary regulation by IAA, the stability of Aux/IAA proteins is also fine-tuned by other post-translational modifications. For instance, phosphorylation by MITOGEN-ACTIVATED PROTEIN KINASES (MAPKs) can stabilize certain Aux/IAA proteins, such as IAA8, by reducing their polyubiquitination. researchgate.net Conversely, S-nitrosylation of IAA17/AXR3 has been shown to inhibit its interaction with TIR1, thereby reducing its degradation and negatively regulating auxin signaling. researchgate.net These additional layers of regulation allow for the integration of other signaling pathways with the auxin response.
Table 1: Conserved Domains of Canonical Aux/IAA Proteins and Their Functions
| Domain | Conserved Motif | Primary Function | Interacting Partners |
|---|---|---|---|
| Domain I | LxLxL (EAR motif) | Transcriptional Repression | TOPLESS (TPL) co-repressor |
| Domain II | GWPPV (Degron) | Controls protein stability | TIR1/AFB F-box proteins |
| Domain III | β-α-α fold | Dimerization | Other Aux/IAA proteins, ARF proteins |
| Domain IV | Acidic region | Dimerization | Other Aux/IAA proteins, ARF proteins |
Non-Canonical and Atypical Auxin Signaling Mechanisms
While the nuclear TIR1/AFB pathway is considered the canonical route for auxin signaling, evidence points to the existence of alternative, non-canonical pathways that mediate rapid physiological responses and operate in different cellular compartments. nih.govnih.gov These pathways often bypass the transcriptional regulation central to the canonical model.
IAA signaling can be initiated within the cytoplasm. One non-canonical pathway involves a cytosolic population of the TIR1 receptor. nih.gov Instead of regulating transcription, cytosolic TIR1, upon perceiving IAA, can activate the cyclic nucleotide-gated ion channel CNGC14. nih.gov This activation leads to an influx of calcium ions (Ca²⁺) into the cell and depolarization of the plasma membrane, triggering downstream responses on a timescale incompatible with gene expression changes. nih.govnih.gov
Signaling can also originate from the apoplast, the space outside the cell membrane. This is exemplified by the "acid growth" hypothesis, where IAA rapidly activates plasma membrane H⁺-ATPases, leading to the acidification of the apoplast. nih.gov This acidification promotes cell wall loosening and subsequent cell expansion. This rapid response suggests perception at the cell surface. Key players in apoplastic signaling include the TRANSMEMBRANE KINASE (TMK) family of receptor-like kinases. nih.govresearchgate.net These proteins can perceive auxin at the cell surface and relay the signal into the cell, potentially through interactions with other signaling components. nih.govresearchgate.net
A subset of Aux/IAA proteins, termed non-canonical Aux/IAAs, play significant roles in modulating auxin responses, often outside the canonical degradation pathway. nih.gov These proteins, which include IAA20, IAA30, and IAA33 in Arabidopsis, lack the conserved degron motif in domain II. nih.govembopress.org This structural difference renders them stable and resistant to IAA-mediated degradation via the SCFTIR1/AFB pathway. nih.govembopress.org
Instead of being degraded, these stable repressors are involved in regulating auxin signaling through different mechanisms. For example, the non-canonical protein IAA33 negatively regulates auxin signaling by competing with canonical repressors, such as IAA5, for binding to AUXIN RESPONSE FACTOR (ARF) proteins like ARF10 and ARF16. embopress.orgresearchgate.net By displacing the canonical Aux/IAA, IAA33 can release the repression of ARF activity. embopress.org Interestingly, in contrast to the auxin-induced degradation of canonical Aux/IAAs, auxin can actually promote the stabilization of IAA33 through phosphorylation by MPK14. embopress.orgresearchgate.net This highlights a distinct mechanism where auxin can modulate transcription through the stabilization, rather than degradation, of a regulatory protein. researchgate.net These non-canonical Aux/IAAs provide an additional layer of control, freed from the TIR1/AFB-dependent degradation, that fine-tunes ARF-dependent transcription. nih.gov
Table 2: Comparison of Canonical and Non-Canonical Aux/IAA Proteins
| Feature | Canonical Aux/IAA Proteins | Non-Canonical Aux/IAA Proteins |
|---|---|---|
| Domain II | Contains conserved "GWPPV" degron motif | Lacks the "GWPPV" degron motif |
| Response to IAA | Undergo rapid, IAA-dependent degradation | Stable in the presence of IAA; can be stabilized by IAA |
| Primary Mechanism | Repress ARFs; degradation de-represses transcription | Compete with canonical Aux/IAAs for ARF binding |
| Key Examples | IAA1, IAA7, IAA17 | IAA20, IAA30, IAA33 |
Transcriptional Regulation of 3-Indoleacetic Acid-Responsive Genes
The ultimate output of the canonical IAA signaling pathway is the modulation of gene expression. This is achieved through a sophisticated system of repression and de-repression centered on the interplay between Aux/IAA proteins and the ARF family of transcription factors. nih.govwikipedia.org
ARF proteins bind to specific DNA sequences, known as auxin response elements (AuxREs), located in the promoters of auxin-responsive genes. frontiersin.org AuxREs typically contain variations of the TGTCNN motif. frontiersin.org ARFs can function as either transcriptional activators or repressors. nih.gov
In the absence or at low concentrations of IAA, canonical Aux/IAA proteins act as active repressors. nih.govoup.com They heterodimerize with ARF proteins through their conserved domains III and IV. nih.govscispace.com This interaction prevents the ARF from regulating its target genes. Furthermore, through their domain I, Aux/IAA proteins recruit transcriptional co-repressors of the TOPLESS (TPL) family. nih.govscispace.com This complex actively represses gene transcription, maintaining a default "off" state for auxin-responsive genes.
When IAA levels rise, the hormone promotes the degradation of Aux/IAA proteins as described previously. scispace.com The removal of the Aux/IAA repressors liberates the ARF transcription factors. scispace.com The now-active ARFs can bind to the AuxREs in the promoters of target genes and either activate or repress their transcription, leading to the diverse physiological and developmental effects associated with auxin. frontiersin.orgwikipedia.org This system creates a negative feedback loop, as many of the rapidly induced genes are the Aux/IAA genes themselves, allowing the cell to quickly replenish the pool of repressors and reset the system. pnas.org
Physiological Roles of 3 Indoleaceticacid in Plant Development
Regulation of Cell Elongation and Division
IAA also stimulates cell division, a process essential for the formation of new tissues and organs. nih.gov It has been shown to promote the division of cambium cells, which are responsible for the secondary growth of stems and roots. agriplantgrowth.com The interplay between IAA and other plant hormones, such as cytokinins, is crucial in regulating the balance between cell division and differentiation. For instance, the ratio of auxin to cytokinin in plant tissues can determine whether root or shoot buds will be initiated. clinisciences.com
Root System Architecture Development
Primary Root Elongation and Meristem Maintenance
The continuous growth of the primary root is dependent on the coordinated processes of cell division in the root apical meristem and subsequent cell elongation. nih.gov IAA is required for primary root elongation; however, its effect is concentration-dependent. cas.cznagwa.com While low concentrations of IAA can stimulate primary root elongation, high concentrations have been shown to be inhibitory. agriplantgrowth.comnagwa.com
IAA is crucial for the maintenance of the root apical meristem, which includes the quiescent center (QC), a small group of infrequently dividing cells that are essential for maintaining the surrounding stem cells. oup.comnih.gov Auxin signaling, mediated by specific transcription factors, is vital for the initiation and patterning of the root stem cell niche during embryonic development. nih.gov The balance between auxin and another plant hormone, cytokinin, is essential for maintaining the size of the root meristem and ensuring sustained root growth. nih.govmdpi.com
| Effect of IAA Concentration on Primary Root Growth | | :--- | :--- | | Low Concentration | Stimulates cell elongation and division, promoting primary root growth. | | Optimal Concentration | Maintains the balance of cell division and differentiation in the root apical meristem. | | High Concentration | Inhibits cell elongation, leading to a reduction in primary root growth. |
Lateral Root Initiation and Development
The formation of lateral roots, which significantly increases the surface area for nutrient and water uptake, is heavily dependent on IAA. nih.govtaylorandfrancis.com IAA promotes the initiation of lateral roots by stimulating cell divisions in the pericycle founder cells. oup.com The transport of IAA from the shoot to the root plays a critical role in this process. nih.gov Accumulation of IAA at specific sites in the pericycle triggers the cascade of events leading to the formation of a lateral root primordium. oup.com
Studies have identified two phases of lateral root formation that are dependent on IAA: an initiation phase requiring auxin from the root tip and an emergence phase that relies on auxin derived from leaves. nih.gov The proper distribution of IAA, facilitated by specific transport proteins, is essential for regulating the flux of the hormone between these source and sink tissues, thereby influencing lateral root development. nih.gov
Adventitious Root Formation Mechanisms
Adventitious roots are roots that arise from non-root tissues, such as stems or leaves, and are crucial for vegetative propagation and plant stability. nih.govresearchgate.net 3-Indoleacetic acid is a central modulator in the formation of adventitious roots. researchgate.netmdpi.com The process of adventitious root formation involves three phases: induction, initiation, and expression, with IAA playing a key role in the early stages. nih.gov
Higher concentrations of auxin are often required for the initial steps of adventitious root development. mdpi.com The formation of an IAA gradient and its accumulation in specific cells, achieved through polar transport and local biosynthesis, are critical for inducing the cellular reprogramming that leads to root primordium formation. mdpi.com Research has shown that wounding can trigger a peak of auxin production, which in turn promotes adventitious root formation by influencing the levels of other hormones like jasmonate. mdpi.com Various genes responsive to auxin signaling are involved in regulating this complex process. nih.gov
Shoot System Development
Just as it governs the architecture of the root system, 3-Indoleacetic acid also exerts significant control over the development of the shoot system, which includes the stem, leaves, and flowers. nih.gov
Regulation of Apical Dominance
Apical dominance is a phenomenon where the central, main stem of a plant grows more strongly than the lateral stems. nih.govncert.nic.in This is controlled by IAA produced in the apical bud. nih.govagriplantgrowth.com The auxin flows down the stem from the apex and inhibits the growth of the lateral buds located further down. nih.gov
| Factor | Effect on Apical Dominance |
| Intact Apical Bud | Produces IAA, which inhibits lateral bud growth, maintaining apical dominance. |
| Removal of Apical Bud (Decapitation) | Removes the source of IAA, allowing lateral buds to grow and breaking apical dominance. |
| Application of IAA to Decapitated Stem | Restores the inhibition of lateral buds, demonstrating the direct role of IAA. |
Stem Elongation and Internode Expansion
3-Indoleacetic acid (IAA) is a principal auxin in higher plants, playing a crucial role in promoting stem elongation and the expansion of internodes. This process is primarily achieved through the induction of cell elongation, a mechanism often explained by the acid growth hypothesis. According to this theory, IAA stimulates proton (H+) pumping into the plant cell wall, decreasing the pH of the apoplast. This acidification activates pH-dependent enzymes called expansins, which disrupt the hydrogen bonds between cellulose (B213188) microfibrils and other cell wall polysaccharides. This action leads to a loosening of the cell wall, allowing the cell to take up water and expand due to turgor pressure.
The elongation of stem cells is directly influenced by the concentration of IAA. Research has demonstrated a positive correlation between the levels of free IAA within internode tissues and the extent of their elongation. For instance, studies in pea (Pisum sativum) seedlings have shown that phytochrome-mediated inhibition of stem growth is associated with a decrease in the levels of free IAA. researchgate.net
Furthermore, the transport of IAA is critical for its role in stem elongation. Polar auxin transport, the directional movement of auxin from the shoot apex downwards, ensures a steady supply of IAA to the elongating regions of the stem. This process is mediated by specific influx and efflux carrier proteins. Disruptions in this transport system can lead to abnormal stem growth and reduced internode elongation.
Research Findings on IAA and Stem Elongation
| Plant Species | Experimental Observation | Reference |
| Pisum sativum (Pea) | A direct correlation exists between the quantity of free IAA and the extent of internode elongation. | researchgate.net |
| Avena sativa (Oat) | Exogenous application of IAA significantly suppresses gibberellic acid-promoted linear growth in stem segments. | nih.gov |
Organogenesis and Morphogenesis
Organogenesis, the development of organs, and morphogenesis, the development of form, are complex processes in plants that are heavily regulated by IAA. The spatial and temporal distribution of IAA creates concentration gradients that provide positional information for the initiation and development of various plant organs.
Leaf Morphogenesis and Patterning
The formation of leaves, with their diverse shapes and patterns, is intricately controlled by IAA. Auxin is essential for multiple aspects of leaf development, including the initiation of leaf primordia, the development of the leaf blade, and the patterning of compound leaves. nih.gov The asymmetric distribution of auxin, established by active transport, is a key factor in delineating the initiation sites of lobes and leaflets and in specifying differential growth of the lamina. nih.govoup.com
In the early stages of leaf development, localized peaks of auxin concentration at the periphery of the shoot apical meristem (SAM) trigger the outgrowth of leaf primordia. The subsequent shape and complexity of the leaf are then modulated by the interplay between auxin concentration and the expression of various genes. For example, members of the AUX/INDOLE-3-ACETIC ACID (Aux/IAA) gene family act as repressors of auxin signaling and are involved in mediating the action of auxin to determine leaf shape by suppressing growth in areas of low auxin concentration. nih.gov
Research in various plant species has highlighted the universal role of polar auxin transport in generating auxin maxima that are crucial for the formation of different leaf and vein patterns. Inhibition of this transport leads to significant alterations in leaf shape and venation.
Impact of IAA on Gene Expression During Leaf Development
| Gene Family | Role in Leaf Morphogenesis | Interaction with IAA |
| Aux/IAA | Repressors of auxin response genes; influence leaf shape and margin development. | Their stability and activity are modulated by auxin levels. nih.gov |
| ARF (Auxin Response Factor) | Transcription factors that bind to auxin-responsive promoters to regulate gene expression related to leaf development. | Their activity is regulated by their interaction with Aux/IAA proteins. |
| PIN-FORMED (PIN) | Auxin efflux carriers responsible for creating auxin gradients. | Their localization and activity are crucial for establishing auxin maxima for leaf initiation. |
Vascular Tissue Differentiation and Patterning
The development of the plant's vascular system, comprising the xylem and phloem, is fundamentally dependent on the directional flow of IAA. The canalization of auxin flow hypothesis posits that auxin moving from a source (e.g., young leaves) to a sink creates defined pathways that differentiate into vascular strands. This polar transport of IAA is a primary mechanism for patterning the veins within a leaf and the vascular bundles within the stem.
IAA influences the differentiation of both xylem and phloem from procambial cells. High concentrations of auxin are generally associated with the differentiation of xylem, while lower concentrations are linked to phloem development. The radial patterning of vascular tissues within the stem is also influenced by an auxin gradient, with peak auxin levels typically found in the cambial and differentiating xylem cells.
Studies using immunocytochemistry have shown that the distribution of IAA coincides with the pattern of vascular differentiation during leaf development in Arabidopsis. mdpi.com The temporal and spatial localization of IAA suggests that the source of auxin changes during leaf development, which in turn influences the direction of vascular differentiation. mdpi.com Inhibition of polar auxin transport disrupts this process, leading to altered vein patterns and vascular hypertrophy.
Flower and Reproductive Organ Development
3-Indoleacetic acid is a central regulator of flower development, influencing processes from the initiation of the floral meristem to the development of individual floral organs and reproductive success. The initiation of floral meristems at the periphery of the inflorescence meristem is dependent on localized auxin maxima. Experiments have shown that the application of auxin can rescue flower initiation in mutants defective in auxin transport.
Once the floral meristem is established, IAA continues to play a critical role in the initiation, growth, and patterning of floral organs such as sepals, petals, stamens, and carpels. Mutants with defects in auxin biosynthesis, transport, or signaling often exhibit flowers with altered organ numbers and abnormal morphology, particularly in the gynoecium.
IAA also governs the development of reproductive organs. It is involved in the development of the stamen and pistil and promotes the maturation of egg cells. Furthermore, IAA stimulates pollen tube growth, a crucial step in fertilization. The concentration of free IAA in the pistil has been observed to increase after pollination, suggesting its role in guiding the pollen tube towards the ovule.
| Developmental Process | Role of IAA | Key Interacting Factors |
| Floral Meristem Initiation | Specifies the position of floral primordium initiation through auxin maxima. | WUSCHEL (WUS), AINTEGUMENTA-LIKE/PLETHORA (AIL/PLT) family proteins. |
| Floral Organ Initiation & Patterning | Localized activity specifies founder cell sites for floral organs. | Cytokinin, AUXIN RESPONSE FACTORs (ARFs) like ETTIN and MONOPTEROS. |
| Stamen and Gynoecium Development | Controls the development and synchronization of anther dehiscence and overall stamen development. Essential for gynoecium patterning. | AIL/PLT proteins. nih.gov |
| Pollen Tube Growth | Stimulates the elongation and guidance of the pollen tube. | Increased free IAA in the pistil post-pollination. |
Tropic Responses
Tropic responses are directional growth movements of a plant in response to an external stimulus. IAA plays a pivotal role in mediating these responses, particularly gravitropism.
Gravitropism Mechanisms
Gravitropism is the growth of a plant in response to gravity, with shoots typically growing upwards (negative gravitropism) and roots downwards (positive gravitropism). The Cholodny-Went hypothesis, a foundational concept in this field, proposes that a differential growth response is caused by an asymmetric distribution of auxin.
In response to a gravitational stimulus, IAA is redistributed to the lower side of the plant organ. In shoots, the increased concentration of IAA on the lower side stimulates cell elongation, causing the shoot to bend upwards. Conversely, in roots, the higher concentration of IAA on the lower side inhibits cell elongation, leading to a downward curvature of the root. This differential sensitivity of shoot and root tissues to IAA is a key aspect of gravitropism.
The asymmetric distribution of auxin is established through the lateral and polar transport of IAA. PIN-FORMED (PIN) proteins, which are auxin efflux carriers, play a crucial role in redirecting auxin flow in response to gravity. For instance, in horizontally oriented roots, auxin is transported more efficiently to the lower side, creating a steeper auxin gradient that inhibits cell elongation there. This process is essential for the downward growth of roots.
Key Components in IAA-Mediated Gravitropism
| Component | Function | Role in Gravitropism |
| Statoliths (Amyloplasts) | Dense, starch-filled organelles in specialized cells (statocytes). | Settle in the direction of gravity, initiating the gravity signal. |
| PIN-FORMED (PIN) proteins | Auxin efflux carriers. | Relocalize in response to gravity to create an asymmetric auxin distribution. |
| AUX1/LAX proteins | Auxin influx carriers. | Mediate the uptake of auxin into cells, contributing to the establishment of the auxin gradient. |
| Calcium ions (Ca2+) | Second messengers in signal transduction. | Implicated in the regulation of polar auxin transport during the gravitropic response. |
Phototropism Mechanisms
3-Indoleacetic acid (IAA), a primary auxin, is central to phototropism, the process by which plants grow towards a light source. This directional growth is orchestrated by a series of events including light perception, signal transduction, and the establishment of a differential IAA concentration, which leads to asymmetric growth. wikipedia.org
The long-standing Cholodny-Went hypothesis, proposed in 1927, posits that unilateral light causes auxin to move from the illuminated to the shaded side of the plant tip. wikipedia.orgnih.gov This leads to a higher concentration of IAA on the shaded side, which promotes cell elongation, while the lower concentration on the illuminated side results in less elongation. savemyexams.comkhanacademy.org This differential growth causes the stem to bend towards the light. savemyexams.comstudymind.co.uk Modern research has provided compelling molecular support for this theory, identifying a gradient of auxin-dependent gene expression that precedes the physical curvature. pnas.orgnih.gov
The perception of light is primarily handled by blue-light photoreceptors called phototropins, specifically phototropin 1 (phot1) and phototropin 2 (phot2). nih.govwikipedia.org These proteins, located in the plasma membrane, absorb blue light, which triggers a conformational change and autophosphorylation, initiating a signaling cascade. nih.govwikipedia.orgyoutube.com Under low-intensity blue light, phot1 is the main receptor governing phototropism, while under higher intensities, both phot1 and phot2 function redundantly. nih.gov
Following light perception, a key event is the lateral redistribution of IAA. This is facilitated by a family of auxin efflux carriers known as PIN-FORMED (PIN) proteins. wikipedia.orgresearchgate.net Research has identified PIN3 as a primary carrier in this process. wikipedia.org In response to a unilateral light stimulus, PIN proteins, particularly PIN3, relocalize to the lateral plasma membrane of cells on the shaded side of the stem. nih.gov This relocalization directs the flow of auxin to the shaded flank, creating the necessary concentration gradient for differential growth. nih.gov Studies in Arabidopsis thaliana have shown that mutants lacking certain PIN proteins, such as pin1, pin3, and pin7, exhibit impaired phototropic responses. nih.gov
Other proteins, such as NON-PHOTOTROPIC HYPOCOTYL 3 (NPH3) and PHYTOCHROME KINASE SUBSTRATE 1 (PKS1), are also involved in the signaling pathway that links phototropin activation to the regulation of auxin transport. nih.govnih.gov
Table 1: Key Research Findings in Phototropism Mechanisms
| Research Finding | Organism/System Studied | Key Proteins Involved | Significance |
|---|---|---|---|
| Asymmetric distribution of auxin in response to unilateral light. | Avena sativa (oat) coleoptiles | Not Applicable | Provided foundational evidence for the Cholodny-Went hypothesis. wikipedia.org |
| Identification of phototropins as blue-light photoreceptors. | Arabidopsis thaliana | phot1, phot2 | Established the molecular basis for light perception in phototropism. nih.gov |
| PIN proteins are essential for lateral auxin transport. | Arabidopsis thaliana | PIN1, PIN3, PIN7 | Elucidated the mechanism for creating the auxin gradient required for differential growth. nih.govnih.gov |
| Light-induced relocalization of PIN3 to the lateral membrane. | Arabidopsis thaliana | PIN3 | Demonstrated a direct link between the light signal and the machinery of auxin transport. nih.gov |
| NPH4/ARF7 is required for tropic responses. | Arabidopsis thaliana | NPH4/ARF7 | Showed that a gradient of auxin-regulated gene expression is a critical output of the auxin gradient. pnas.orgnih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-Indoleacetic acid (IAA) |
| Phototropin 1 (phot1) |
| Phototropin 2 (phot2) |
| PIN-FORMED 1 (PIN1) |
| PIN-FORMED 3 (PIN3) |
| PIN-FORMED 7 (PIN7) |
| NON-PHOTOTROPIC HYPOCOTYL 3 (NPH3) |
| PHYTOCHROME KINASE SUBSTRATE 1 (PKS1) |
Interactions of 3 Indoleaceticacid with Other Phytohormones
Auxin-Cytokinin Cross-Talk in Growth and Development
The balance between auxin (IAA) and cytokinin is a cornerstone of plant development, famously demonstrated in the regulation of in vitro organogenesis. biologists.com This interaction, however, extends to many aspects of plant growth, often in an antagonistic manner. biologists.com The crosstalk between these two hormones occurs at multiple levels, including their biosynthesis, transport, and signaling pathways. researchgate.net
In the regulation of apical meristems, which are responsible for post-embryonic growth, auxin and cytokinin exhibit opposing roles. nih.gov For instance, in the root apical meristem (RAM) of Arabidopsis thaliana, auxin promotes cell division and maintains the stem cell niche, while cytokinin promotes cell differentiation. nih.gov Cytokinin achieves this, in part, by repressing both auxin signaling and transport. nih.gov Conversely, in the shoot apical meristem (SAM), cytokinin promotes the expression of WUSCHEL (WUS), a key transcription factor for stem cell maintenance, which in turn down-regulates the expression of type-A ARABIDOPSIS RESPONSE REGULATORS (ARRs), which are negative regulators of cytokinin signaling. researchgate.net Auxin further enhances this by down-regulating ARR7 and ARR15. researchgate.net This complex regulatory loop demonstrates how these hormones can act antagonistically in one context (root) and synergistically in another (shoot) to control development. biologists.com
Lateral root formation is another critical process where the auxin-cytokinin antagonism is evident. Auxin is a positive regulator of lateral root initiation, while cytokinin has an inhibitory effect. mdpi.com This antagonistic relationship is crucial for shaping the root system architecture in response to environmental cues.
The molecular basis of this crosstalk involves the regulation of key genes in each other's pathways. For example, auxin can influence cytokinin levels by regulating the expression of cytokinin oxidase, an enzyme responsible for cytokinin degradation. researchgate.net Conversely, cytokinins can affect auxin distribution by modulating the expression of auxin transporters.
Table 1: Key Research Findings on Auxin-Cytokinin Interactions
| Developmental Process | Effect of Auxin (IAA) | Effect of Cytokinin | Nature of Interaction | Key Molecular Players |
|---|---|---|---|---|
| Root Apical Meristem | Promotes cell division | Promotes cell differentiation | Antagonistic | SHY2, PIN proteins |
| Shoot Apical Meristem | Down-regulates ARR7 and ARR15 | Up-regulates WUS | Synergistic | WUS, ARRs |
| Lateral Root Formation | Promotes initiation | Inhibits development | Antagonistic | - |
| In Vitro Organogenesis | High auxin/cytokinin ratio promotes root formation | Low auxin/cytokinin ratio promotes shoot formation | Antagonistic | - |
Auxin-Ethylene Interactions in Root System Development
The gaseous hormone ethylene and auxin often act in concert to regulate various aspects of root development, including primary root growth and root hair formation. mdpi.com However, their interaction can also be antagonistic, for example, in the context of lateral root formation. mdpi.com
In primary root elongation, both auxin and ethylene act as inhibitors. mdpi.comnih.gov Ethylene's inhibitory effect on root growth is largely mediated through its influence on auxin. nih.gov Ethylene can stimulate auxin biosynthesis and modulate the basipetal transport of auxin to the elongation zone of the root. nih.gov This localized increase in auxin concentration then leads to the inhibition of cell elongation. nih.gov Consequently, mutants that are insensitive to auxin or have defects in auxin transport show a reduced response to ethylene's root growth inhibition. nih.gov
Root hair development is another process where auxin and ethylene interact synergistically. mdpi.com Both hormones are required for proper root hair initiation and elongation. mdpi.com Studies on ethylene-insensitive mutants, such as ein2-1, have shown that while they have a reduced number of root hairs, endogenous auxin still plays a critical role in their initiation. nih.gov Furthermore, the application of auxin can often rescue the root hair defects observed in ethylene-insensitive mutants, suggesting that ethylene signaling enhances the auxin response in this context. mdpi.comnih.gov
In contrast to their synergistic roles in primary root and root hair growth, auxin and ethylene can act antagonistically in lateral root formation. While auxin is a well-known promoter of lateral root development, an increase in endogenous ethylene can reduce lateral root formation. researchgate.net This inhibitory effect of ethylene on lateral root formation is dependent on auxin transport. researchgate.net
Table 2: Research Findings on Auxin-Ethylene Interactions in Root Development
| Root Developmental Process | Effect of Auxin (IAA) | Effect of Ethylene | Nature of Interaction | Key Research Finding |
|---|---|---|---|---|
| Primary Root Elongation | Inhibitory | Inhibitory | Synergistic | Ethylene stimulates auxin biosynthesis and transport to inhibit cell elongation. nih.gov |
| Root Hair Formation | Promotes | Promotes | Synergistic | Both hormones are required for root hair initiation and elongation. mdpi.com |
| Lateral Root Formation | Promotes | Inhibitory | Antagonistic | Increased ethylene reduces lateral root formation in an auxin transport-dependent manner. researchgate.net |
Auxin-Gibberellin Synergism and Antagonism in Elongation Growth
Auxin and gibberellins (GAs) are two major classes of phytohormones that promote plant growth, particularly stem elongation. Their interaction is often synergistic, meaning their combined effect is greater than the sum of their individual effects. nih.govscielo.br
In pea stem elongation, the joint application of gibberellic acid and IAA results in a marked synergistic growth response. nih.gov Research suggests that gibberellin action may need to precede auxin action for this synergistic interaction to occur. nih.gov This indicates a hierarchical or sequential relationship in their regulation of elongation growth. While both hormones contribute to stem elongation, they appear to do so through partially distinct yet interconnected mechanisms. Auxin primarily stimulates cell expansion and division, while gibberellin also influences both the expansion and the number of cells. scielo.br
The molecular mechanisms underlying this synergism are complex and involve the regulation of each other's metabolism and signaling pathways. For instance, auxin has been shown to promote the biosynthesis of bioactive GAs in decapitated stems of pea and tobacco. researchgate.net On the other hand, GA can enhance auxin signaling. In Arabidopsis, GA-induced root elongation requires auxin, and GA promotes the degradation of DELLA proteins, which are negative regulators of GA signaling, in an auxin-dependent manner. nih.gov This suggests that DELLA proteins may act as an integration point for GA and auxin signals. nih.gov
While synergism is common, the interaction between auxin and gibberellin is not always positive. In some contexts, their effects can be additive or even antagonistic depending on the specific developmental process, tissue, and environmental conditions. scielo.br
Table 3: Overview of Auxin-Gibberellin Interactions in Elongation Growth
| Process | Combined Effect of Auxin and Gibberellin | Nature of Interaction | Supporting Evidence |
|---|---|---|---|
| Stem Elongation | Enhanced growth compared to individual application | Synergistic | Joint application to pea stem sections leads to a markedly synergistic growth response. nih.gov |
| Root Elongation | GA-induced elongation requires auxin | Dependent | GA-induced degradation of DELLA proteins in roots is promoted by auxin. nih.gov |
| Fruit Set and Growth | Both hormones contribute to ovary growth | Additive/Synergistic | Auxin stimulates cell expansion and division, while gibberellin also acts on cell expansion and number. scielo.br |
Auxin-Abscisic Acid Interplay in Developmental and Stress Responses
While auxin is traditionally viewed as a "growth hormone" and abscisic acid (ABA) as a "stress hormone," there is significant interplay between their signaling pathways in regulating both developmental processes and responses to environmental stress. nih.govnih.gov Their interaction can be either synergistic or antagonistic depending on the specific context.
In root elongation, both high levels of exogenous auxin and ABA are inhibitory. nih.gov This suggests a complex interplay in controlling root growth. The interaction between auxin and ABA is also crucial in regulating various other developmental processes such as seed germination, lateral root formation, and cotyledon growth. mdpi.com
At the molecular level, the crosstalk between auxin and ABA signaling pathways is becoming increasingly understood. There is evidence for the involvement of auxin-ABA interactions in the regulation of abiotic stress responses. mdpi.com For example, auxin homeostasis has been shown to influence ABA biosynthesis and the associated drought stress responses in rice. mdpi.com
The signaling pathways of both hormones involve protein degradation and transcriptional regulation, providing multiple potential points for crosstalk. For instance, some components of the ABA signaling pathway can influence auxin transport or signaling, and vice versa. The effects of auxin and ABA on various growth processes have been well-documented, and analysis of mutants in their respective pathways has been instrumental in dissecting these interactions. researchgate.net
Table 4: Examples of Auxin-Abscisic Acid Interplay
| Process | Interaction Type | Observed Effect | Molecular Insight |
|---|---|---|---|
| Root Elongation | Synergistic (Inhibition) | High concentrations of both hormones inhibit root elongation. nih.gov | - |
| Seed Germination | Antagonistic | ABA inhibits germination, while auxin can promote it under certain conditions. | - |
| Drought Stress Response | Interdependent | Auxin homeostasis affects ABA biosynthesis and drought tolerance in rice. mdpi.com | - |
| Lateral Root Formation | Complex | Both hormones influence the development of lateral roots. | - |
Auxin-Jasmonic Acid Interactions in Signaling Networks
Jasmonic acid (JA) is a key signaling molecule in plant defense against herbivores and necrotrophic pathogens, and it also plays roles in various developmental processes. The signaling pathways of JA and auxin are intricately linked, and their interaction is crucial for modulating plant growth and defense responses. mdpi.com
In root development, the interaction between JA and auxin is well-documented. mdpi.com JA is known to inhibit the growth of the primary root. mdpi.com This inhibitory effect is dependent on the JA signaling pathway. In contrast, JA can promote the formation of lateral and adventitious roots, often in synergy with auxin. frontiersin.org For instance, at low concentrations, methyl jasmonate (MeJA) can promote adventitious root development when applied with indole-3-butyric acid (IBA). frontiersin.org
The molecular basis for the crosstalk between JA and auxin involves shared signaling components and the regulation of each other's biosynthesis and signaling. For example, the JA signaling pathway is linked to auxin homeostasis through the modulation of YUCCA8 and YUCCA9 gene expression, which are involved in auxin biosynthesis. nih.govnih.gov Conversely, auxin can induce the expression of JA biosynthetic genes. nih.gov
Furthermore, components of the ubiquitin-proteasome system are shared between the two signaling pathways. nih.gov Both auxin and JA signaling involve the degradation of repressor proteins (Aux/IAAs for auxin and JAZs for JA) to activate downstream transcriptional responses. This shared mechanism provides a platform for their signaling pathways to interact and integrate various developmental and environmental signals.
Table 5: Research Findings on Auxin-Jasmonic Acid Interactions
| Developmental/Signaling Process | Interaction | Key Research Finding |
|---|---|---|
| Primary Root Growth | Antagonistic | JA inhibits primary root growth in a COI1-dependent manner. mdpi.com |
| Lateral Root Formation | Synergistic | JA promotes lateral root formation by regulating auxin biosynthesis and transport. frontiersin.org |
| Auxin Biosynthesis | JA-mediated regulation | JA signaling modulates the expression of auxin biosynthesis genes YUCCA8 and YUCCA9. nih.govnih.gov |
| Leaf Senescence | Co-regulation | JA-dependent leaf senescence involves both positive (JAZ4, JAZ8) and negative (IAA29) regulators from both signaling pathways. mdpi.com |
Microbial Production and Interkingdom Signaling of 3 Indoleaceticacid
Diversity of 3-Indoleacetic Acid-Producing Microorganisms
The capacity to produce IAA is a common trait among microorganisms that interact with plants, inhabiting diverse environments such as the soil, plant surfaces, and internal plant tissues. nih.gov This ability has been identified in a broad spectrum of bacteria and fungi, encompassing species that are beneficial, neutral, or detrimental to plant health.
The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot for microbial activity, and many rhizobacteria are proficient IAA producers. aip.org These bacteria utilize root exudates, which are rich in organic compounds like L-tryptophan, as a precursor for IAA synthesis. nih.gov The produced IAA can then influence plant root architecture, leading to enhanced nutrient and water uptake. frontiersin.org Genera of rhizobacteria known for their IAA-producing capabilities include Rhizobium, Pseudomonas, Klebsiella, Pantoea, Enterobacter, and Bacillus. aip.orgaip.org For instance, a study on rhizobacteria from Imperata cylindrica grasslands identified 14 different genera capable of producing IAA, with a strain of Klebsiella sp. (KAT-229) showing remarkably high production levels. aip.org
Table 1: Examples of IAA-Producing Plant-Associated Rhizobacteria
| Microbial Genus | Association | Reported IAA Production | Source |
| Klebsiella | Rhizosphere of Imperata cylindrica | Up to 179.57 mg/ml | aip.org |
| Rhizobium | Root nodules of Vigna mungo | High amount (40 mg/L) with L-tryptophan | scispace.com |
| Pseudomonas | Rhizosphere of Ceanothus velutinus | >1 µg/mL | frontiersin.org |
| Bacillus | Rhizosphere of Solanum nigrum | Significant production | mdpi.com |
| Enterobacter | Rhizosphere of Imperata cylindrica | 3.31-48.89 mg/ml | aip.org |
Endophytes are microorganisms that reside within the tissues of healthy plants without causing any apparent harm. This group includes a wide variety of bacteria and fungi that have been shown to produce IAA. nih.govplos.org Endophytic microorganisms can influence plant growth and development directly through the production of phytohormones like IAA. aip.org Bacterial endophytes such as Enterobacter hormaechei and Bacillus aryabhattai have been isolated from plant roots and leaves and demonstrated high IAA yields. nih.gov Fungal endophytes, primarily from the phylum Ascomycota, are also known IAA producers. plos.org For example, the foliar endophyte Pestalotiopsis aff. neglecta has been shown to produce IAA, and this production is significantly enhanced by the presence of an endohyphal bacterium, Luteibacter sp. plos.org Fungi such as Fusarium sp. and Colletotrichum species are also recognized for their ability to synthesize IAA. researchgate.net
Table 2: Examples of IAA-Producing Endophytic Bacteria and Fungi
| Microbial Species | Type | Host Plant | Reported IAA Production | Source |
| Enterobacter hormaechei (VR2) | Bacterium | Chrysopogon zizanioides (root) | 246.00 µg/mL | nih.gov |
| Bacillus aryabhattai (MG9) | Bacterium | Bruguiera cylindrica (leaf) | 195.55 µg/mL | nih.gov |
| Pestalotiopsis aff. neglecta | Fungus | Foliar endophyte | Enhanced by endohyphal bacterium | plos.org |
| Fusarium sp. | Fungus | Phyllanthus niruri | Confirmed IAA synthesis | researchgate.net |
| Colletotrichum gloeosporioides | Fungus | Phyllanthus niruri | Confirmed IAA synthesis | researchgate.net |
| Endophytic bacterial isolates | Bacteria | Cinchona ledgerina (root) | Average of 10.60 ppm, highest at 68.35 ppm | aip.org |
Plant growth-promoting microbes (PGPM) are a functional group of microorganisms that enhance plant growth through various mechanisms, with IAA production being a key direct mechanism. d-nb.infotmkarpinski.com This group encompasses many of the aforementioned rhizobacteria and endophytes. frontiersin.org By producing IAA, these microbes can stimulate root development, leading to improved plant health and nutrient acquisition. frontiersin.org Many Bacillus strains, for example, are known to produce high levels of IAA and are used as bioinoculants to promote the growth of crops like corn, soybean, and wheat. nih.gov The ability of PGPM to produce IAA is a critical trait for their selection as effective biofertilizers. tmkarpinski.com
Interestingly, the ability to synthesize IAA is not limited to beneficial microbes; many phytopathogenic microorganisms also produce this phytohormone. oup.com In the context of pathogenesis, microbial IAA can disrupt the host plant's natural auxin balance, leading to disease symptoms such as the formation of galls and tumors. nih.govwpi.edu For instance, the bacterium Agrobacterium tumefaciens induces crown gall disease by transferring a piece of its DNA (T-DNA) containing genes for IAA synthesis into the plant genome. nih.gov Similarly, the phytopathogenic fungus Colletotrichum gloeosporioides utilizes exogenous tryptophan to synthesize IAA via the indole-3-acetamide (B105759) (IAM) pathway. nih.gov Other pathogenic fungi, such as Ustilago maydis and various species of Rhizoctonia and Colletotrichum, are also known IAA producers. wpi.eduaip.org
Regulation of Microbial 3-Indoleacetic Acid Biosynthesis
The production of IAA by microorganisms is not a constitutive process but is instead tightly regulated by a variety of external signals. The biosynthesis is influenced by the microbial species or strain, its growth stage, and the availability of precursors. researchgate.net Furthermore, environmental and nutritional factors in the microbe's habitat play a crucial role in modulating the levels of IAA synthesis. oup.com
Several environmental and nutritional parameters have been identified as key regulators of microbial IAA biosynthesis. These factors can directly impact microbial growth and metabolism, thereby affecting the production of secondary metabolites like IAA. researchgate.net
Tryptophan Availability: L-tryptophan is a primary precursor for the major IAA biosynthesis pathways in microbes. nih.gov The presence of tryptophan in the environment, often from plant root exudates, generally stimulates IAA production. scispace.comresearchgate.net The amount of IAA produced by many bacteria increases with rising tryptophan concentrations in the medium, although very high concentrations can sometimes be inhibitory. researchgate.net However, some microorganisms can also synthesize IAA through tryptophan-independent pathways. nih.govwpi.edu
Carbon and Nitrogen Sources: The type and availability of carbon and nitrogen sources are critical for microbial growth and significantly influence IAA production. nih.govresearchgate.net Studies have shown that different microbes have preferences for specific carbon and nitrogen sources for optimal IAA synthesis. researchgate.net For example, sucrose has been found to be an effective carbon source for IAA production in several nitrogen-fixing bacteria. tci-thaijo.orgresearchgate.net Organic nitrogen sources, such as KNO3, have been observed to promote IAA production more effectively than inorganic sources in some cases. scispace.comresearchgate.net
pH: The pH of the surrounding medium is a crucial environmental factor affecting both microbial growth and IAA synthesis. nih.gov Most microorganisms have an optimal pH range for IAA production, which is often around neutral. researchgate.net For instance, the fungus Trichoderma harzianum shows optimal IAA production at an initial pH of 6.0. researchgate.net Some bacteria, like Bacillus subtilis, can produce IAA over a wide pH range (5-9), with maximum production observed at pH 8. tmkarpinski.com Mycorrhizal fungi have been reported to prefer a pH range of 6.0-9.0 for auxin biosynthesis. nih.gov
Temperature: Temperature directly affects microbial enzyme activity and growth rate, and consequently, IAA production. nih.gov Each microorganism has an optimal temperature for IAA synthesis. For many yeast isolates and the fungus Trichoderma harzianum, the optimal temperature for IAA production has been found to be around 27-28°C. nih.govresearchgate.net
Other Factors: Other factors such as osmotic and matrix stress, carbon limitation, and the presence of specific plant-derived compounds like flavonoids can also influence microbial IAA biosynthesis. oup.com For example, in Azospirillum brasilense, IAA production is increased under conditions of carbon limitation and acidic pH. oup.com
Table 3: Influence of Environmental and Nutritional Factors on Microbial IAA Production
| Factor | Microorganism(s) | Optimal Condition for IAA Production | Source |
| pH | Trichoderma harzianum | 6.0 | researchgate.net |
| Bacillus subtilis | 8.0 | tmkarpinski.com | |
| Mycorrhizal fungi | 6.0 - 9.0 | nih.gov | |
| Paenibacillus cineris, Klebsiella pneumoniae | 7.0 | tci-thaijo.orgresearchgate.net | |
| Temperature | Yeast isolates | 28°C (majority) | nih.gov |
| Trichoderma harzianum | 27°C | researchgate.net | |
| Carbon Source | Nitrogen-fixing bacteria (e.g., K. pneumoniae) | Sucrose | tci-thaijo.orgresearchgate.net |
| Nitrogen Source | Rhizobium sp. | KNO3 (0.2%) | scispace.com |
| Tryptophan | Rhizobium sp. | L-tryptophan supplementation stimulates production | scispace.com |
| Enterobacter hormaechei, B. aryabhattai | 1,000 µg/mL L-tryptophan | nih.gov |
Genetic and Enzymatic Control of Microbial Pathways
The microbial biosynthesis of 3-Indoleacetic acid (IAA) is a complex process involving multiple pathways, each governed by specific genetic and enzymatic systems. The primary precursor for most of these pathways is the amino acid tryptophan. nih.govnih.gov Bacteria can possess several pathways for IAA synthesis, a redundancy that suggests the critical role of this molecule in their life cycle and interactions with the environment. oup.comresearchgate.net These pathways often share similarities with those found in plants. nih.govoup.com The primary tryptophan-dependent pathways identified in microorganisms include the indole-3-acetamide (IAM), indole-3-pyruvic acid (IPyA), tryptamine (B22526) (TAM), indole-3-acetonitrile (B3204565) (IAN), and tryptophan side-chain oxidase (TSO) pathways. nih.gov
The Indole-3-acetamide (IAM) pathway is one of the most well-characterized bacterial routes for IAA synthesis. oup.com It involves two key enzymatic steps. First, the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene, converts tryptophan to indole-3-acetamide (IAM). nih.govoup.com Subsequently, an IAM hydrolase, encoded by the iaaH gene, catalyzes the conversion of IAM to IAA. nih.govoup.com Genes homologous to iaaM and iaaH have been identified in a variety of bacteria, including pathogenic species like Agrobacterium tumefaciens and Pseudomonas syringae, as well as symbiotic bacteria such as Rhizobium and Bradyrhizobium. oup.com
The Indole-3-pyruvic acid (IPyA) pathway is considered a major route for IAA production in both plants and a wide range of bacteria. nih.govoup.com This pathway begins with the transamination of tryptophan to indole-3-pyruvic acid (IPyA) by a tryptophan aminotransferase. oup.comresearchgate.net The key and rate-limiting step is the decarboxylation of IPyA to indole-3-acetaldehyde (IAAld) by the enzyme indole-3-pyruvate decarboxylase (IPDC), which is encoded by the ipdC gene. oup.comresearchgate.net Finally, IAAld is oxidized to form IAA. oup.comresearchgate.net The ipdC gene has been isolated and characterized from various beneficial and pathogenic bacteria, including Azospirillum brasilense, Enterobacter cloacae, and Pantoea agglomerans. oup.com In fungi, such as Ustilago maydis, the IPyA pathway is also a primary route for IAA synthesis, involving enzymes like tryptophan aminotransferases (Tam1, Tam2) and indole-3-aldehyde dehydrogenases (Iad1, Iad2). nih.gov
The Tryptamine (TAM) pathway involves the decarboxylation of tryptophan to tryptamine, followed by the conversion of tryptamine to indole-3-acetaldehyde (IAAld), and finally the oxidation of IAAld to IAA. researchgate.net
The Tryptophan side-chain oxidase (TSO) pathway is a less common route where tryptophan is directly converted to IAAld by a side-chain oxidase, which is then oxidized to IAA. nih.gov This pathway has been reported in Pseudomonas fluorescens. nih.gov
The Indole-3-acetonitrile (IAN) pathway is more extensively studied in plants. It involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx) and then to indole-3-acetonitrile (IAN), which is finally converted to IAA by a nitrilase enzyme. nih.gov Research on this pathway in microorganisms is still limited. nih.gov
Regulation of these pathways is intricate and responsive to various environmental cues. bohrium.com Factors such as pH, temperature, oxygen levels, and the availability of tryptophan can influence the rate of IAA synthesis. researchgate.net The expression of the biosynthetic genes is often regulated by complex networks involving transcriptional regulators like RpoS and GacS, as well as quorum sensing signals. bohrium.comnih.gov
Table 1: Key Microbial Pathways for 3-Indoleacetic Acid (IAA) Biosynthesis
| Pathway Name | Key Intermediate(s) | Key Enzyme(s) | Key Gene(s) | Found In (Examples) |
| Indole-3-acetamide (IAM) | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase, IAM hydrolase | iaaM, iaaH | Agrobacterium tumefaciens, Pseudomonas syringae, Rhizobium spp. |
| Indole-3-pyruvic acid (IPyA) | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) | Tryptophan aminotransferase, Indole-3-pyruvate decarboxylase | ipdC | Azospirillum brasilense, Enterobacter cloacae, Ustilago maydis |
| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde (IAAld) | Tryptophan decarboxylase, Tryptamine oxidase | - | Lentinula edodes, Rhizobium tropici |
| Tryptophan side-chain oxidase (TSO) | Indole-3-acetaldehyde (IAAld) | Tryptophan side-chain oxidase | - | Pseudomonas fluorescens |
| Indole-3-acetonitrile (IAN) | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Nitrilase | - | Plants, some microorganisms |
3-Indoleacetic Acid as a Signaling Molecule in Microorganisms
Beyond its role as a secondary metabolite, 3-Indoleacetic acid is increasingly recognized as a significant signaling molecule within microbial communities. oup.comnih.govresearchgate.net It can influence various physiological processes and regulate gene expression in both IAA-producing and non-producing microorganisms. nih.govresearchgate.net This suggests that IAA serves as a widespread physiological code in the microbial world, mediating intricate interactions. nih.gov
Effects on Microbial Physiology and Gene Expression
The effects of IAA on microbial physiology are diverse and often concentration-dependent. nih.gov For instance, in some fungi, low concentrations of exogenous IAA can stimulate growth, while higher concentrations may be inhibitory. nih.gov This dose-dependent effect highlights IAA's role in regulating microbial population dynamics and competition within a shared niche. nih.gov In bacteria such as Escherichia coli and Bradyrhizobium japonicum, IAA has been shown to induce the expression of genes related to general stress responses. oup.com This leads to increased cell viability under stressful conditions like heat shock, osmotic shock, and oxidative stress. oup.com
IAA also plays a role in modulating bacterial behaviors such as motility, biofilm formation, and antibiotic production. nih.govasm.org In Rhizobium etli, genes involved in motility and attachment, which are crucial for establishing symbiosis with plants, are differentially regulated by IAA. nih.gov In Serratia plymuthica, exogenous IAA can suppress the synthesis of antibiotics by binding to the transcription factor AdmX. asm.org Furthermore, IAA treatment can lead to increased antibiotic tolerance in some bacteria, likely through the induction of various transporter genes. asm.org
Transcriptomic studies have revealed the global impact of IAA on bacterial gene expression. In Pseudomonas syringae pv. tomato DC3000, IAA treatment affects the expression of over 700 genes, including those involved in virulence and stress responses. nih.gov Similarly, in Ensifer meliloti, IAA treatment induces the expression of genes related to nitrogen fixation. mdpi.com These findings underscore the role of IAA as a global regulator that can significantly alter the metabolic and physiological state of microorganisms. researchgate.net
Table 2: Documented Effects of 3-Indoleacetic Acid (IAA) on Microbial Physiology and Gene Expression
| Microbial Species | Observed Effect | Regulated Genes/Processes |
| Cryptococcus flavus | Strain-dependent growth promotion or inhibition | Growth regulation |
| Fusarium delphinoides | Growth promotion at low concentrations, inhibition at high concentrations | Growth regulation |
| Bradyrhizobium japonicum | Increased stress tolerance, biofilm production | General stress response genes |
| Escherichia coli | Increased stress tolerance, biofilm production | General stress response genes |
| Pseudomonas syringae | Regulation of virulence-related genes | Type III secretion system genes, tvrR |
| Rhizobium etli | Regulation of motility and attachment | Motility and attachment genes |
| Serratia plymuthica | Suppression of antibiotic synthesis, increased motility, inhibited biofilm formation | Antibiotic synthetic genes (via AdmX) |
| Ensifer meliloti | Induction of nitrogen fixation genes | nif and fix genes |
Interkingdom Signaling via 3-Indoleacetic Acid in Plant-Microbe Interactions
3-Indoleacetic acid serves as a crucial molecule for interkingdom signaling, mediating the complex and dynamic interactions between plants and microorganisms. nih.govnih.gov Both pathogenic and beneficial microbes utilize IAA to communicate with and manipulate their plant hosts, leading to a wide spectrum of outcomes ranging from disease to mutualistic symbiosis. oup.comresearchgate.net
Role in Beneficial Plant-Microbe Symbioses
In beneficial symbioses, such as the interaction between legumes and Rhizobium bacteria, IAA plays a multifaceted role. Rhizobial IAA is involved in the nodulation process, contributing to the development of root nodules where nitrogen fixation occurs. researchgate.netnih.gov The production of IAA by symbiotic fungi, like arbuscular mycorrhizal fungi and fungal endophytes, also contributes to the establishment and functioning of the symbiosis. frontiersin.org For instance, the fungal endophyte Piriformospora indica produces IAA that helps reprogram the host root architecture, leading to a more branched root system that is beneficial for nutrient uptake. frontiersin.org This modulation of the host's developmental programs by microbial IAA is a key strategy for fostering a successful symbiotic relationship.
Contribution to Plant Pathogenesis and Host Defense Responses
In pathogenic interactions, microbial IAA can act as a virulence factor. oup.comresearchgate.net Pathogens like Agrobacterium tumefaciens and Pseudomonas savastanoi produce high levels of IAA, leading to the formation of galls and tumors on the host plant by disrupting the plant's normal hormonal balance. nih.govnih.gov Elevated levels of IAA in infected plant tissues can promote disease susceptibility. oup.comresearchgate.net
One of the key mechanisms by which IAA promotes pathogenesis is through the suppression of plant defense responses. oup.comresearchgate.net Auxin signaling can antagonize the salicylic acid (SA)-mediated defense pathway, which is a primary defense line against biotrophic pathogens. oup.comnih.gov By increasing auxin levels, pathogens can dampen the host's immune response, making the plant more susceptible to infection. researchgate.netnih.gov For instance, the bacterial pathogen Pseudomonas syringae produces IAA to promote its growth in plant tissue, partly by suppressing SA-mediated defenses. nih.gov
Conversely, plants have evolved mechanisms to counteract this microbial strategy. Down-regulation of the plant's own auxin signaling pathways can be a part of the defense response to limit pathogen growth. nih.gov Furthermore, some beneficial microbes can produce IAA to induce systemic resistance in the plant, strengthening its defenses against subsequent pathogen attacks. nih.gov This dual role of IAA highlights its central and complex function in the continuous evolutionary arms race between plants and their associated microbes.
Mechanisms of Plant Perception of Microbial 3-IndoleAceticAcid
The perception of 3-Indoleacetic acid (IAA) produced by microbes is a critical process that dictates the nature of plant-microbe interactions, leading to outcomes that range from pathogenesis to phytostimulation. mdpi.comcell.com Plants utilize their endogenous auxin signaling machinery to recognize and respond to this external source of IAA. The perception and subsequent signal transduction cascade involve a well-characterized family of receptors and downstream regulatory proteins that ultimately alter gene expression and physiological responses in the plant. frontiersin.orgfrontiersin.org
The primary mechanism of IAA perception in plants, whether the hormone is from an endogenous or microbial source, revolves around the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. frontiersin.orgnih.gov These proteins function as auxin co-receptors. In the presence of IAA, TIR1/AFB proteins bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins, which are a family of transcriptional repressors. mdpi.comnih.gov This binding event, facilitated by IAA acting as a "molecular glue," targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome. nih.govbiorxiv.org
The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs) , which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of target genes. mdpi.com This de-repression of ARFs leads to the transcriptional activation or repression of a wide array of genes, initiating various physiological responses. frontiersin.org This core signaling cassette—TIR1/AFB, Aux/IAA, and ARF—forms the central hub for interpreting microbial IAA signals.
The specific outcome of the plant's perception of microbial IAA is highly context-dependent, influenced by the concentration of IAA, the specific plant and microbial species involved, and the presence of other signaling molecules.
In Pathogenic Interactions:
Many phytopathogens synthesize IAA as a virulence factor to manipulate the host's physiology and suppress its defense mechanisms. oup.com Elevated levels of IAA produced by pathogens can hijack the plant's auxin signaling pathway to promote disease susceptibility. nih.govoup.com This is often achieved through the antagonism between auxin and salicylic acid (SA)-mediated defense signaling. nih.govbiorxiv.org Activation of the auxin signaling pathway upon perception of pathogenic IAA can lead to the downregulation of key plant defense genes, making the plant more vulnerable to infection. frontiersin.orgbiorxiv.org For example, some pathogenic bacteria deliver effector proteins into plant cells that can enhance auxin signaling, leading to the degradation of Aux/IAA repressors and thereby suppressing the plant's immune response. nih.govoup.com
In Beneficial Interactions:
Conversely, plant growth-promoting rhizobacteria (PGPR) utilize IAA to establish a beneficial relationship with the host plant. nih.gov The perception of microbial IAA by the plant's root cells can stimulate cell division and elongation, leading to enhanced root growth, increased lateral root formation, and development of root hairs. scispace.com This modified root architecture improves the plant's ability to acquire water and nutrients from the soil. The plant perceives the bacterial IAA through the same TIR1/AFB pathway, but in this context, the downstream gene expression changes lead to growth promotion rather than disease. nih.govscispace.com
Recent research also points to a feedback loop in beneficial interactions, where the plant's initial immune response to bacterial colonization, which can include the production of reactive oxygen species (ROS), can stimulate the bacteria to produce more auxin. cell.com The plant's perception of this increased IAA then helps to modulate the immune response, allowing for successful colonization by the beneficial microbe. cell.com
The table below summarizes the key molecular components involved in the plant's perception and response to microbial IAA.
Table 1: Key Proteins in Plant Perception of Microbial IAA
| Component | Protein Family | Function in IAA Signaling | Reference |
| Receptor | TIR1/AFB F-box proteins | Act as co-receptors that perceive and bind to IAA. This binding initiates the signaling cascade. | frontiersin.orgnih.gov |
| Repressor | Aux/IAA proteins | Transcriptional repressors that inhibit the activity of ARFs. In the presence of IAA, they are targeted for degradation. | mdpi.comnih.gov |
| Transcription Factor | ARF (Auxin Response Factor) proteins | Bind to DNA to regulate the expression of auxin-responsive genes. Their activity is released upon the degradation of Aux/IAA proteins. | mdpi.comfrontiersin.org |
The differential outcomes of microbial IAA perception are a testament to the complexity of interkingdom signaling. The plant's ability to interpret the same chemical signal—3-Indoleacetic acid—in different ways is crucial for its interaction with the diverse microbial world, enabling it to distinguish between friend and foe.
Advanced Methodologies for 3 Indoleaceticacid Research
Quantitative Analysis of 3-IndoleAceticAcid
Precise quantification of 3-Indoleacetic acid (IAA) is fundamental to understanding its complex roles in plant physiology. Various analytical techniques have been developed to measure IAA concentrations in plant tissues, each with distinct advantages and applications.
High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) stands as a highly sensitive and specific method for the quantitative analysis of IAA. academicjournals.org This technique allows for the accurate measurement of endogenous IAA levels even in minute tissue samples. academicjournals.org The methodology typically involves sample extraction, purification through solid-phase extraction (SPE), and subsequent analysis by HPLC-MS/MS without the need for chemical derivatization. tandfonline.com
The power of HPLC-MS/MS lies in its ability to separate IAA from other compounds in a complex plant extract and then detect and quantify it with high precision based on its mass-to-charge ratio. mdpi.com In positive ion mode, free IAA typically shows a protonated molecule ([M+H]⁺) at an m/z of 176.1. mdpi.com Fragmentation of this parent ion results in characteristic product ions, such as the quinolinium ion at m/z 130.0, which is used for quantification in Multiple Reaction Monitoring (MRM) mode. tandfonline.commdpi.com This high specificity minimizes interference from other molecules, ensuring reliable quantification. academicjournals.org
This method has been successfully applied to quantify IAA and its amino acid conjugates in various plant species, including rice (Oryza sativa) and Arabidopsis. tandfonline.comnih.gov The detection limits are remarkably low, often in the femtomole range, making it possible to analyze IAA content from as little as 20-100 mg of plant tissue. tandfonline.comnih.gov
Table 1: HPLC-MS/MS Parameters for IAA Analysis
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Ionization Mode | The method used to ionize the analyte. | Electrospray Ionization (ESI), Positive Mode |
| Parent Ion (m/z) | The mass-to-charge ratio of the intact IAA molecule. | 176.1 ([M+H]⁺) |
| Product Ion (m/z) | The mass-to-charge ratio of a characteristic fragment of IAA. | 130.0 |
| Detection Limit | The lowest concentration of IAA that can be reliably detected. | 0.4–3.8 fmol |
Colorimetric assays provide a rapid and cost-effective method for the initial screening and estimation of indole (B1671886) compounds, including IAA. nih.gov One of the most widely used is the Salkowski reagent method. nih.gov This assay is based on the reaction of a mixture of ferric chloride (FeCl₃) and an acid (such as perchloric or sulfuric acid) with indole compounds to produce a characteristic pink or red color. nih.govsemanticscholar.org The intensity of the color, which can be measured spectrophotometrically, is proportional to the concentration of indoles present. nih.gov
While simple and useful for high-throughput screening of microorganisms or plant extracts for IAA production, colorimetric assays have limitations. academicjournals.orgnih.gov They are generally less sensitive and specific than chromatographic methods like HPLC. academicjournals.org The Salkowski reagent, for instance, reacts with various indole compounds, not just IAA, which can lead to an overestimation of the actual IAA concentration. nih.gov Therefore, these methods are best suited for preliminary assessments rather than precise quantification. academicjournals.org
Several variations of colorimetric methods have been studied, including the nitrite (B80452) test and the ferric chloride-sulfuric acid test, each with specific ranges of applicability for IAA concentration. semanticscholar.orguchicago.edu
Table 2: Comparison of Quantitative Methods for IAA
| Method | Principle | Primary Use | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-MS/MS | Separation by chromatography, detection by mass. | Precise quantification | High sensitivity and specificity | Requires specialized equipment |
| Colorimetric Assays | Chemical reaction producing a colored product. | Initial screening | Rapid, simple, and inexpensive | Lower sensitivity and specificity |
Understanding the spatiotemporal distribution of IAA within living tissues is crucial for deciphering its role in developmental processes. nih.gov Genetically encoded biosensors have revolutionized the in vivo imaging of auxin dynamics. nih.gov These reporters allow for the real-time visualization of auxin distribution and response at a cellular resolution. nih.gov
One widely used reporter system is DR5::GFP, which utilizes an auxin-responsive promoter (DR5) to drive the expression of a Green Fluorescent Protein (GFP). botanywithparul.com The intensity of the GFP signal correlates with the level of auxin signaling activity. botanywithparul.com Another powerful tool is the DII-VENUS sensor, which works on the principle of auxin-induced protein degradation. botanywithparul.com In the presence of auxin, the DII-VENUS fusion protein is degraded, leading to a decrease in the VENUS (a yellow fluorescent protein variant) signal, thus dynamically reporting auxin depletion. botanywithparul.com
These biosensors, combined with advanced microscopy techniques like confocal microscopy, enable live imaging of auxin gradients in various plant organs, such as the shoot apical meristem and developing leaf primordia. nih.govfrontiersin.orgfrontiersin.org This approach has been instrumental in revealing the dynamic patterns of auxin transport and accumulation that precede and accompany key developmental events like vein formation. frontiersin.orgfrontiersin.org
Genetic and Molecular Approaches
Genetic and molecular tools are indispensable for dissecting the complex signaling and response pathways of 3-Indoleacetic acid.
Reverse genetic screens, utilizing collections of mutants, have been pivotal in identifying and characterizing the components of auxin synthesis, transport, and signaling pathways. umsl.edu By studying plants with mutations in specific genes, researchers can infer the function of those genes in auxin-mediated processes.
Screens for mutants that exhibit altered responses to exogenously applied auxins have identified key regulatory proteins. For example, mutants resistant to the synthetic auxin 2,4-D led to the discovery of genes like AXR1 and TIR1, which are crucial components of the ubiquitin-proteasome pathway involved in auxin signal transduction. nih.gov Similarly, screens using picolinate (B1231196) auxins identified the auxin receptor homolog AFB5, demonstrating that different auxin analogs can be used to uncover specific components of the signaling pathway. nih.gov
Mutant analysis extends to genes involved in auxin biosynthesis and transport. For instance, studying combinations of mutations in genes like TAA1 (Tryptophan Aminotransferase of Arabidopsis) and YUC (YUCCA), which are involved in IAA synthesis, has helped to elucidate their impact on plant phenotypes such as root and hypocotyl elongation. umsl.edu Furthermore, transport-defective mutants, such as those affecting the PIN-FORMED (PIN) auxin efflux carriers, have been instrumental in understanding the role of polar auxin transport in developmental processes. nih.gov
Table 3: Examples of Genes Identified Through Mutant Screens
| Gene | Mutant Phenotype | Inferred Function |
|---|---|---|
| TIR1 | Auxin resistant | Auxin receptor |
| AFB5 | Picolinate auxin resistant | Auxin receptor homolog |
| TAA1 | Altered root and leaf formation | Auxin biosynthesis |
| PIN-FORMED (PIN) | Defective auxin transport | Auxin efflux carrier |
Gene expression profiling techniques are used to identify genes whose transcription levels change in response to auxin. This provides a global view of the molecular events triggered by IAA.
Microarray analysis and, more recently, RNA-Sequencing (RNA-Seq) have been used to identify hundreds of auxin-responsive genes in various plant species, including Arabidopsis and rice. oup.comcore.ac.uk These studies have revealed that auxin regulates a wide array of genes involved in processes such as metabolism, transcription, signal transduction, and transport. core.ac.uk The primary auxin response genes are often categorized into families like Aux/IAA, GH3, and SAUR (Small Auxin-Up RNA). core.ac.uk
Quantitative Real-Time PCR (qPCR) is a sensitive technique used to validate the results from microarray or RNA-Seq experiments and to quantify the expression of specific target genes with high accuracy. oup.comnih.gov For instance, qPCR has been used to confirm the auxin-induced expression of genes involved in lateral root emergence and to analyze the expression of AUXIN RESPONSE FACTOR (ARF) genes during somatic embryogenesis. oup.comnih.gov
Time-series single-cell RNA-Seq (scRNA-Seq) has provided even greater resolution, revealing dynamic changes in the expression of auxin-related genes during different phases of the cell cycle. oup.com This approach has shown, for example, that genes involved in auxin biosynthesis and uptake are transiently induced in the early S phase, while those involved in auxin efflux are induced in the late S phase. oup.com
Overexpression and Gene Knockdown/Knockout Strategies for Functional Characterization
The functional characterization of genes involved in IAA signaling and metabolism has been significantly advanced through genetic manipulation techniques. Overexpression, where a gene of interest is expressed at higher-than-normal levels, and gene knockdown/knockout, which reduces or eliminates gene function, are pivotal strategies. These approaches create observable changes in the plant's phenotype, providing clues about the gene's role in auxin-related processes.
For instance, overexpressing genes encoding IAA-amino synthetases, such as GH3-8 in rice, has been shown to enhance disease resistance by preventing the accumulation of free IAA. nih.gov Conversely, this overexpression can also lead to phenotypes indicative of auxin deficiency, such as retarded growth. nih.gov Studies on the Aux/IAA gene family, which acts as repressors of auxin-responsive genes, have also yielded significant insights. Overexpression of TrIAA27 from white clover in the model plant Arabidopsis thaliana resulted in increased biomass and enhanced tolerance to drought and salt stress, demonstrating a direct link between this specific Aux/IAA gene and stress response pathways. nih.govresearchgate.net
Modern gene-editing technologies, particularly CRISPR/Cas9, have revolutionized the ability to create precise knockouts of target genes. This allows researchers to study the effects of a complete loss of function, providing clearer results than older knockdown techniques like RNA interference (RNAi), which often only reduce gene expression.
Table 1: Examples of Gene Manipulation in Auxin Research
| Gene | Method | Organism | Key Finding |
|---|---|---|---|
| GH3-8 | Overexpression | Rice (Oryza sativa) | Enhanced disease resistance; retarded growth due to reduced free IAA levels. nih.gov |
| TrIAA27 | Overexpression | Arabidopsis thaliana | Increased biomass, enhanced drought and salt tolerance. nih.govresearchgate.net |
| GhdadD | Overexpression | Arabidopsis thaliana | Increased germination rate and root length under drought and salt stress. researchgate.net |
| GhdadD | Gene Silencing | Cotton (Gossypium hirsutum) | Decreased tolerance to drought and salt stress. researchgate.net |
Protein-Protein Interaction Studies of Auxin Signaling Components
The cellular response to IAA is not mediated by a single protein but by a complex network of interacting components. Understanding these protein-protein interactions is crucial for elucidating the auxin signaling cascade. Key players in this pathway include the TIR1/AFB family of F-box proteins, which function as auxin receptors, and the Aux/IAA transcriptional repressors. nih.govoup.comnih.gov
Auxin acts as a molecular glue, promoting the interaction between the TIR1/AFB receptors and Aux/IAA proteins. oup.comnih.gov This binding event targets the Aux/IAA repressors for degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factor (ARF) transcription factors, allowing them to regulate the expression of auxin-responsive genes.
Several techniques are employed to study these interactions:
Yeast Two-Hybrid (Y2H) screening is a powerful method for identifying novel protein interactions. It has been used to demonstrate heterotypic interactions among various members of the Aux/IAA protein family, suggesting that they can form dimers to regulate gene expression. pnas.org
Co-immunoprecipitation (Co-IP) is used to confirm interactions within the cell. This technique involves using an antibody to pull a specific protein out of a cellular extract, along with any proteins that are bound to it.
Bimolecular Fluorescence Complementation (BiFC) allows for the visualization of protein interactions in living cells. In this method, two non-fluorescent fragments of a fluorescent protein are fused to two proteins of interest. If the proteins interact, the fluorescent protein is reconstituted and emits a signal.
Table 2: Key Protein Interactions in the Auxin Signaling Pathway
| Interacting Proteins | Significance | Method of Study |
|---|---|---|
| TIR1/AFB and Aux/IAA | Auxin perception and initiation of signal transduction. nih.govoup.comnih.gov | Biochemical studies, Genetic analysis |
| Aux/IAA and ARF | Repression of auxin-responsive gene transcription. nih.govoup.com | Yeast Two-Hybrid, Co-immunoprecipitation |
| Aux/IAA and Aux/IAA | Formation of homo- and heterodimers, providing regulatory complexity. pnas.org | Yeast Two-Hybrid |
Cell Biology and Imaging Techniques
Visualizing the spatial and temporal dynamics of auxin and its signaling components within cells and tissues is fundamental to understanding its function. Advanced microscopy and fluorescent reporter technologies have made it possible to observe these processes in real-time.
Subcellular Localization Studies of Auxin Transporters and Receptors
The distribution of IAA within a plant is tightly controlled by specific transporter proteins. The subcellular localization of these transporters determines the direction of auxin flow and is critical for establishing the auxin gradients that pattern plant development.
PIN-FORMED (PIN) proteins are the primary auxin efflux carriers, responsible for pumping auxin out of cells. Most PIN proteins are localized to the plasma membrane, where their polar positioning dictates the direction of intercellular auxin flow. nih.gov However, some atypical PIN proteins, such as PIN5 and PIN8, are found on the endoplasmic reticulum (ER) membrane, where they are thought to regulate intracellular auxin homeostasis by sequestering auxin from the cytosol into the ER lumen. semanticscholar.orgnih.gov
AUXIN1/LIKE-AUX1 (AUX/LAX) proteins are auxin influx carriers that facilitate the entry of IAA into cells. They are typically localized to the plasma membrane. nih.gov
TIR1/AFB auxin receptors are primarily located in the nucleus, consistent with their role in regulating transcription. nih.govresearchgate.net The localization of the receptor ensures that the auxin signal is directly transmitted to the transcriptional machinery. Another candidate for an auxin receptor, AUXIN-BINDING PROTEIN1 (ABP1), is primarily found in the endoplasmic reticulum, though a small amount is also present at the plasma membrane. oup.comnih.govresearchgate.net
The main technique for these studies involves fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), to the protein of interest. This allows researchers to visualize the protein's location within living cells using confocal or other advanced microscopy techniques.
Table 3: Subcellular Localization of Key Auxin-Related Proteins
| Protein Family | Primary Localization | Function |
|---|---|---|
| PIN (e.g., PIN1, PIN2) | Plasma Membrane (polar) | Directional auxin efflux. nih.gov |
| PIN (e.g., PIN5, PIN8) | Endoplasmic Reticulum | Intracellular auxin homeostasis. semanticscholar.orgnih.gov |
| AUX/LAX | Plasma Membrane | Auxin influx. nih.gov |
| TIR1/AFB | Nucleus | Auxin perception and transcriptional regulation. nih.govresearchgate.net |
| ABP1 | Endoplasmic Reticulum, Plasma Membrane | Candidate auxin receptor. oup.comresearchgate.net |
Live-Cell Imaging of Auxin Distribution and Flux
While localizing the machinery of auxin transport and signaling is informative, directly visualizing the auxin molecule itself has been a long-standing goal. The development of genetically encoded auxin biosensors has made it possible to monitor the relative distribution and dynamics of IAA in living tissues with high spatial and temporal resolution. nih.gov
These biosensors typically consist of an auxin-responsive protein domain linked to fluorescent reporter proteins. Changes in intracellular auxin concentration lead to a change in the fluorescent signal, which can be quantified through imaging.
DII-VENUS: This sensor is based on Domain II of an Aux/IAA protein fused to the fluorescent protein VENUS. In the presence of auxin, the DII domain is targeted for degradation, leading to a loss of the VENUS signal. Therefore, low fluorescence indicates high auxin levels.
R2D2 (Ratio-metric auxin reporting system): This system uses two fluorescent proteins, a stable red fluorescent protein (tdTomato) as an internal control and a DII-VENUS fusion that is degraded in the presence of auxin. By calculating the ratio of green to red fluorescence, R2D2 provides a ratiometric and more quantitative readout of auxin levels.
These tools have been instrumental in visualizing the formation of auxin gradients during developmental processes like embryogenesis, organ formation, and tropisms. semanticscholar.org Live-cell imaging using these sensors has confirmed that local auxin maxima precede the initiation of new organs, such as flowers and leaves, providing direct evidence for auxin's role as a morphogenetic trigger. semanticscholar.orgatlasofscience.org
Future Directions and Emerging Research Avenues in 3 Indoleaceticacid Biology
Comprehensive Elucidation of Undefined Biosynthetic and Metabolic Pathways
While the primary tryptophan-dependent pathways for IAA biosynthesis are well-characterized, significant gaps in our knowledge remain, particularly concerning alternative and undefined routes. Future research is poised to fully map these less-understood pathways and the complex metabolic grid that controls IAA homeostasis.
Tryptophan-Independent Biosynthesis: Evidence for tryptophan-independent IAA synthesis has existed for some time, yet the specific intermediates and enzymatic steps remain largely undefined in plants nih.gov. The discovery that organisms like Saccharomyces cerevisiae also possess an analogous pathway presents a simpler model system to dissect the genes and biochemical reactions involved nih.gov. Identifying the molecular components of this pathway in plants is a critical goal, as it could reveal how plants maintain basal IAA levels independently of tryptophan availability, which is also a precursor for many other essential compounds bohrium.com.
Novel Microbial Pathways: Microorganisms, including bacteria and fungi, utilize a diverse array of IAA biosynthesis pathways, some of which are not found in plants, such as the indole-3-acetamide (B105759) (IAM) pathway nih.govnih.gov. Although initially thought to be bacteria-specific, the potential for IAM-related pathways in some plant species under specific conditions is still an area of investigation researchgate.netnih.gov. Research into the vast microbial world will likely uncover novel enzymes and intermediates in IAA synthesis, offering new insights into the evolutionary diversity of auxin production nih.govnih.gov.
Metabolic and Catabolic Grids: The regulation of IAA levels is not just about synthesis; it is also about inactivation and degradation. The oxidation of IAA to 2-oxindole-3-acetic acid (oxIAA) is a major catabolic route, catalyzed by enzymes like DIOXYGENASE FOR AUXIN OXIDATION (DAO) core.ac.uk. Additionally, IAA can be conjugated to amino acids like aspartate and glutamate core.ac.ukresearchgate.net. Future work will focus on understanding how these different inactivation pathways are regulated and how they "talk to each other" to maintain precise hormonal balance in different tissues and under varying environmental conditions core.ac.uk. For instance, studies suggest that the GH3-dependent conjugation pathway responds rapidly to high IAA levels, while the DAO oxidation pathway is slower but more sensitive to minor fluctuations core.ac.uk. A complete map of the IAA metabolic grid, including the enzymes, their regulation, and subcellular localization, is a key objective.
| Pathway Type | Known Precursor(s) | Key Research Gap | Potential Significance |
| Trp-Independent | Indole-3-glycerol phosphate (B84403), Indole (B1671886) | Identification of enzymes and intermediate steps nih.govbohrium.comresearchgate.net | Understanding fundamental IAA homeostasis and its link to primary metabolism. |
| Microbial Pathways | Tryptophan, Indole | Characterization of novel enzymes and pathways in diverse microbes nih.govnih.gov | Uncovering new biochemical reactions and evolutionary insights. |
| Catabolism/Conjugation | 3-Indoleacetic acid (IAA) | Integration and crosstalk between different inactivation pathways (e.g., DAO vs. GH3) core.ac.ukresearchgate.net | Elucidating the fine-tuning of auxin gradients and signaling. |
Deeper Understanding of Aux/IAA Protein Functional Diversity and Atypical Signaling Modes
The canonical auxin signaling pathway involves the TIR1/AFB receptors, Aux/IAA transcriptional repressors, and Auxin Response Factor (ARF) transcription factors. However, this model is not sufficient to explain the full spectrum of auxin responses. Emerging research is focused on the functional diversification within the large Aux/IAA family and the existence of "atypical" signaling mechanisms that bypass or supplement the classical pathway.
Functional Diversity of Aux/IAA Proteins: The Aux/IAA gene family is extensive, with 29 members in Arabidopsis thaliana alone. These proteins exhibit significant diversity in their degradation rates, responsiveness to auxin, and interaction specificities with different ARF proteins nih.govnih.gov. This diversity is thought to be a major contributor to the context-specific nature of auxin responses nih.govnih.gov. Future studies will aim to systematically characterize each member of the Aux/IAA family across different plant species, including important crops where this family is less studied nih.govfrontiersin.orgmit.edu. Understanding this functional specialization is crucial for explaining how a single hormone can elicit such a wide array of developmental outcomes nih.gov.
Atypical Signaling Modes: It is increasingly clear that not all auxin responses are mediated through the slow, transcription-dependent TIR1/AFB pathway. Rapid, non-transcriptional responses, such as changes in ion fluxes across the plasma membrane, occur within seconds to minutes of auxin perception and cannot be explained by changes in gene expression nih.govresearchgate.net.
TMK1-based Signaling: A recently discovered mechanism involves the cell surface receptor kinase TMK1. In this pathway, auxin activates TMK1, leading to the cleavage of its intracellular domain. This domain then interacts with and stabilizes specific, atypical Aux/IAA proteins (like IAA32 and IAA34) that lack the canonical degradation domain, ultimately repressing certain ARFs and inhibiting growth in specific contexts, such as the formation of the apical hook pomais.comnih.gov.
ABP1 and Rapid Responses: Although historically controversial, recent work points to a role for AUXIN BINDING PROTEIN 1 (ABP1) in mediating rapid auxin effects at the plasma membrane, such as the activation of H+-ATPases researchgate.netnih.gov.
Non-transcriptional TIR1/AFB Action: There is also evidence for a non-transcriptional branch of the TIR1/AFB pathway that can regulate cytosolic Ca2+ signaling and plasma membrane depolarization researchgate.net.
Elucidating these atypical signaling cascades and understanding how they are integrated with the canonical nuclear pathway is a major frontier in auxin biology.
| Signaling Mode | Key Components | Response Time | Primary Function |
| Canonical Nuclear Pathway | TIR1/AFB, Aux/IAA, ARF | Slower (minutes to hours) | Auxin-regulated gene expression and long-term development nih.govnih.gov |
| TMK1-based Pathway | TMK1, atypical Aux/IAAs (IAA32/34) | Rapid | Growth inhibition, apical hook formation pomais.comnih.gov |
| Rapid Membrane-Associated | ABP1, H+-ATPases, Ion Channels | Very Rapid (seconds to minutes) | Ion fluxes, cell wall acidification, membrane depolarization researchgate.netnih.gov |
Systems-Level Mapping and Modeling of Auxin Transport Networks and Homeostasis
The formation of auxin gradients, which are critical for nearly all plant developmental processes, is governed by a complex interplay of biosynthesis, metabolism, and highly regulated cell-to-cell transport. A systems-level understanding, combining advanced imaging with computational modeling, is essential to unravel the dynamics of these networks.
Mapping Auxin Fluxes: Polar auxin transport is mediated by influx carriers (e.g., AUX1/LAX family) and efflux carriers (e.g., PIN family). Systems analysis has revealed that these two carrier types have distinct roles: nonpolar AUX1/LAX carriers appear to control which tissues accumulate high levels of auxin, while the polarly localized PIN carriers control the direction of auxin flow within those tissues nih.govresearchgate.net. Future research will involve creating comprehensive, cell-type-specific maps of all transport proteins and integrating this data into dynamic models. This will allow for more accurate predictions of how auxin gradients are established and maintained during development nih.govembopress.org.
Computational Modeling: The complexity of auxin dynamics, involving feedback loops between transport, signaling, and gene expression, makes computational modeling an indispensable tool nih.govfrontiersin.org. Models are being used to:
Simulate the formation of auxin maxima in the root stem cell niche frontiersin.org.
Explain how auxin signaling can lead to bistable "all-or-nothing" cellular responses, such as in lateral root emergence nih.gov.
Investigate the interplay between auxin transport and cell growth in patterning events hw.ac.uk.
Model the self-organization of auxin, cytokinin, and PLT (PLETHORA) transcription factor domains in the root meristem mdpi.com.
Future models will aim to integrate ever more biological detail, including auxin metabolism, cell-type-specific signaling components, and the mechanical properties of cells, to create a "virtual plant" that can predict developmental outcomes from molecular-level inputs bohrium.comfrontiersin.org.
Investigating the Role of 3-IndoleAceticAcid in Plant Responses to Abiotic and Biotic Stress
While classically studied in the context of development, the role of IAA in mediating plant responses to environmental stress is a rapidly growing field of research. Auxin signaling is deeply integrated with stress response pathways, helping to modulate growth and enhance resilience.
Abiotic Stress: Exogenous application of IAA has been shown to mitigate the negative impacts of abiotic stresses like salinity and drought researchgate.netpomais.comresearchgate.net. IAA can promote deeper and more extensive root systems, improving water and nutrient uptake under stress conditions nih.govpomais.com. It also interacts with other stress-related signaling molecules, such as reactive oxygen species (ROS) and nitric oxide (NO), to maintain cellular homeostasis oup.com. A key research goal is to understand the molecular mechanisms by which endogenous auxin dynamics are altered by stress and how this translates into adaptive growth responses. This involves dissecting the crosstalk between auxin and other hormone pathways, such as abscisic acid (ABA), which is a major player in stress responses nih.govmdpi.com.
Biotic Stress: IAA is a critical molecule in the complex interactions between plants and microbes. Pathogenic bacteria often manipulate host IAA levels to promote disease nih.gov. For example, they may synthesize their own auxin or interfere with the plant's signaling pathways to suppress defense responses. Conversely, beneficial microbes, such as plant growth-promoting rhizobacteria (PGPR), produce IAA to stimulate host root growth, thereby enhancing nutrient acquisition and establishing a symbiotic relationship nih.govmdpi.com. Understanding how plants distinguish between pathogenic and beneficial manipulation of auxin signaling is a key area for future investigation, with significant implications for sustainable agriculture.
Advanced Exploration of Interkingdom Auxin Communication in Ecosystems
IAA is not just a plant hormone; it is a widespread signaling molecule used by a vast range of organisms, including bacteria, fungi, and algae core.ac.ukresearchgate.netfrontiersin.org. This "interkingdom signaling" is fundamental to the functioning of ecosystems, mediating complex interactions between plants and their associated microbial communities.
Future research will move beyond simple plant-microbe pairs to explore these interactions at the community and ecosystem levels. For example, bacteria in the rhizosphere utilize tryptophan from plant root exudates to produce IAA, which in turn modulates root architecture and influences the composition of the microbial community core.ac.ukresearchgate.net. In aquatic systems, IAA produced by symbiotic bacteria can promote the growth of algae frontiersin.org. The discovery that microbial quorum-sensing systems can regulate the production of molecules with auxin-like activity in plants highlights the intricate chemical dialogue occurring between kingdoms nih.gov. A major challenge will be to decipher this complex "language" of chemical signals and understand how auxin integrates with other signals to shape the structure and function of entire ecosystems researchgate.net.
Development of Novel Tools for Spatiotemporal Manipulation of 3-IndoleAceticAcid Dynamics
A major limitation in auxin research has been the difficulty of observing and manipulating IAA levels and signaling with high spatiotemporal resolution. The development of novel molecular tools is overcoming this hurdle, allowing researchers to dissect auxin's function with unprecedented precision.
Advanced Reporters and Sensors:
Transcriptional Reporters: Synthetic promoters like DR5, which contain multiple auxin response elements driving a reporter gene (e.g., GFP or GUS), have been invaluable for visualizing the output of auxin signaling. Newer versions, like DR5v2, offer enhanced sensitivity nih.govresearchgate.netjmu.edu.
Degron-Based Sensors: To visualize the auxin input (the hormone concentration itself), sensors based on the degradation of the Aux/IAA domain II (DII) have been developed. The R2D2 (ratiometric DII-VENUS) sensor, which uses a stable fluorescent protein as an internal reference, allows for more accurate, quantitative measurements of auxin levels within living cells nih.govresearchgate.netjmu.edu.
Nanosensors: Recent innovations include nanosensors that can detect synthetic auxins in living plants in real-time without causing damage, offering a powerful tool for agricultural and biological research mit.edu.
Tools for Manipulation:
Chemical Biology: Small molecule inhibitors of auxin biosynthesis, transport, and signaling provide a powerful way to perturb the system with temporal control. These chemical tools can overcome the genetic redundancy that often complicates the study of large gene families nih.gov.
Optogenetics: Optogenetics, the use of light-responsive proteins to control cellular processes, is a particularly exciting frontier. Tools like PULSE (Plant Usable Light-Switch Elements) allow researchers to use light to turn gene expression on and off in a targeted and reversible manner, even in plants growing under normal daylight conditions researchgate.netinnovations-report.comresearchgate.net. Applying this technology to key genes in auxin synthesis, transport, or signaling will enable precise spatiotemporal control over auxin dynamics, allowing researchers to directly test the function of specific auxin gradients in development nih.govfiveable.me.
| Tool Category | Example(s) | Principle of Action | Key Advantage |
| Transcriptional Reporters | DR5, DR5v2 | Auxin signaling output activates reporter gene expression researchgate.netjmu.edu | Visualizes where cells are responding to auxin. |
| Degradable Sensors | DII-VENUS, R2D2 | Auxin input triggers degradation of a fluorescent protein nih.govjmu.edu | Semi-quantitative, real-time measurement of auxin levels. |
| Nanosensors | Corona Phase Molecular Recognition | Nanosensor fluorescence changes upon binding to auxin mit.edu | Real-time, in vivo detection without genetic modification. |
| Chemical Tools | Inhibitors (e.g., Yucasin) | Small molecules block specific proteins in auxin pathways nih.gov | Temporal control, overcomes genetic redundancy. |
| Optogenetic Actuators | PULSE, Phytochrome-based switches | Light activates/deactivates engineered photosensitive proteins to control gene expression innovations-report.comresearchgate.net | High spatiotemporal precision and reversibility. |
Q & A
Basic Research Questions
Q. What are the standard protocols for quantifying IAA in plant tissues, and how can methodological variability affect results?
- Answer : IAA quantification commonly employs the Salkowski method , which involves reacting IAA with FeCl₃ in acidic conditions to produce a pink chromophore measurable at 530 nm. However, this method may cross-react with other indolic compounds. To minimize interference, validate results with HPLC or LC-MS . Methodological variability (e.g., extraction solvents, pH adjustments) can lead to inconsistent data; thus, protocols should include internal standards (e.g., deuterated IAA) and replicate measurements .
Q. How should IAA stock solutions be prepared and stored to ensure stability?
- Answer : IAA is light-sensitive and degrades at room temperature. Prepare stock solutions in ethanol or DMSO (10–50 mM), aliquot into light-protected vials, and store at -20°C under desiccating conditions. Avoid repeated freeze-thaw cycles; solutions stored at -20°C remain stable for ≤1 month .
Q. What are the key physicochemical properties of IAA relevant to experimental design?
- Answer : Critical properties include:
- Melting point : 165–169°C (purity indicator) .
- Solubility : Insoluble in water; soluble in ethanol, DMSO, and acetone. Use polar aprotic solvents for in vitro assays .
- Stability : Degrades under UV light; use amber glassware and minimize exposure .
Advanced Research Questions
Q. How can contradictory results in IAA quantification across studies be systematically addressed?
- Answer : Contradictions often arise from:
- Matrix effects : Plant species-specific metabolites (e.g., phenolics) can interfere with colorimetric assays. Validate with spike-recovery experiments .
- Extraction efficiency : Optimize protocols using homogenization buffers with antioxidants (e.g., ascorbic acid) to prevent oxidation .
- Instrumental sensitivity : LC-MS/MS provides higher specificity than spectrophotometry for low-concentration samples .
Q. What experimental strategies optimize IAA-mediated root regeneration in tissue culture?
- Answer : Synergistic use of IAA with Naphthalene Acetic Acid (NAA) enhances root induction. For Tephrosia purpurea, 3.6 mg/L IAA + 0.4 mg/L NAA produced 30 roots/explant (vs. 12 roots with IAA alone). Include controls for auxin transport inhibitors (e.g., NPA) to validate specificity .
Q. How does IAA crosstalk with other phytohormones influence experimental outcomes in stress-response studies?
- Answer : IAA interacts antagonistically with jasmonic acid (JA) and synergistically with ethylene . For example, in rice, overexpression of IDD13 increased endogenous IAA levels, enhancing sheath blight resistance. However, exogenous JA application can suppress IAA signaling, necessitating time-course experiments to disentangle pathways .
Q. What genetic tools are available to modulate IAA levels in planta, and how do they affect phenotypic interpretation?
- Answer : Use CRISPR-Cas9 to edit upstream open reading frames (uORFs) of auxin biosynthesis genes (e.g., YUCCA) for controlled IAA production. Alternatively, apply auxin-responsive promoters (e.g., DR5rev:GFP) to monitor spatiotemporal IAA distribution. Note that constitutive overexpression may trigger pleiotropic effects (e.g., stunted growth) .
Methodological Challenges and Solutions
Q. How can researchers mitigate photodegradation of IAA in long-term growth assays?
- Answer : Use light-filtering materials (e.g., green LED setups) or encapsulate IAA in nanoparticles for sustained release. Monitor degradation via periodic LC-MS validation .
Q. What statistical approaches are recommended for analyzing non-linear IAA dose-response relationships?
- Answer : Fit data to logistic growth models (e.g., four-parameter Hill equation) to quantify EC₅₀ and efficacy. For non-significant regressions (e.g., in haloalkalophilic isolates), employ non-parametric tests (e.g., Kruskal-Wallis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
